molecular formula C10H11BrO B13890479 (S)-(4-bromophenyl)(cyclopropyl)methanol CAS No. 1372452-76-0

(S)-(4-bromophenyl)(cyclopropyl)methanol

Cat. No.: B13890479
CAS No.: 1372452-76-0
M. Wt: 227.10 g/mol
InChI Key: PLVQKMYLBFYJHT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(4-bromophenyl)(cyclopropyl)methanol is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(4-bromophenyl)(cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(4-bromophenyl)(cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1372452-76-0

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

(S)-(4-bromophenyl)-cyclopropylmethanol

InChI

InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2/t10-/m0/s1

InChI Key

PLVQKMYLBFYJHT-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=C(C=C2)Br)O

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Foundational & Exploratory

(S)-(4-bromophenyl)(cyclopropyl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural properties, asymmetric synthesis, and pharmaceutical applications of (S)-(4-bromophenyl)(cyclopropyl)methanol , a critical chiral building block in medicinal chemistry.

Chemical Identity & Structural Analysis

(S)-(4-bromophenyl)(cyclopropyl)methanol is a chiral secondary alcohol featuring a cyclopropyl ring and a para-bromophenyl moiety attached to a stereogenic carbinol center. Its structural rigidity (conferred by the cyclopropyl group) and orthogonal reactivity (aryl bromide handle vs. secondary alcohol) make it a high-value intermediate for SGLT2 inhibitors and GPCR modulators .

Property Data
IUPAC Name (S)-(4-bromophenyl)(cyclopropyl)methanol
Common Name (S)-α-(4-Bromophenyl)cyclopropanemethanol
CAS Number 98480-31-0 (Note: CAS often refers to the racemate; stereochemistry must be specified in procurement)
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Chirality (S)-Enantiomer
Appearance Viscous colorless oil or low-melting white solid
Solubility Soluble in MeOH, EtOH, THF, DCM, EtOAc
Stereochemical Configuration

The absolute configuration is (S) . According to the Cahn-Ingold-Prelog (CIP) priority rules:

  • -OH (Oxygen, Atomic Number 8) → Priority 1

  • -C₆H₄Br (Carbon attached to C=C, Br) → Priority 2

  • -Cyclopropyl (Carbon attached to C-C) → Priority 3

  • -HPriority 4

(Note: The phenyl ring takes priority over the cyclopropyl ring due to the atomic number of the atoms attached to the first shell carbons and the phantom atoms in the aromatic system.)

Synthetic Pathway: Enantioselective CBS Reduction[6][7][8]

The most robust route to the (S)-enantiomer is the Corey-Bakshi-Shibata (CBS) reduction of the corresponding ketone, (4-bromophenyl)(cyclopropyl)methanone. This method utilizes a chiral oxazaborolidine catalyst to direct hydride attack.[1]

Reaction Logic & Causality
  • Substrate: (4-bromophenyl)(cyclopropyl)methanone (Achiral).

  • Reagent: Borane-THF or Borane-DMS (Stoichiometric reductant).

  • Catalyst: (R)-Me-CBS (derived from D-proline).

    • Critical Insight: To obtain the (S)-alcohol from an aryl-alkyl ketone where the aryl group is "Large" (L) and the cyclopropyl is "Small" (S), the (R)-CBS catalyst is typically required. The (S)-catalyst (from natural L-proline) usually yields the (R)-alcohol.

Step-by-Step Protocol
  • Catalyst Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve (R)-Me-CBS oxazaborolidine (10 mol%) in anhydrous THF.

    • Why: Moisture destroys the active catalyst species.

  • Borane Complexation:

    • Cool the solution to 0°C . Slowly add BH₃·THF (0.6 - 1.0 equiv).

    • Mechanism:[2][3] The Lewis basic nitrogen of the oxazaborolidine coordinates to the borane, activating it as a hydride donor while creating a rigid chiral pocket.[1]

  • Substrate Addition:

    • Dissolve (4-bromophenyl)(cyclopropyl)methanone in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst/borane mixture over 1-2 hours.

    • Control: Slow addition maintains a low concentration of unreacted ketone, minimizing non-catalyzed (racemic) background reduction.

  • Quench & Workup:

    • Monitor via TLC/HPLC. Upon completion, quench carefully with MeOH (destroys excess borane).

    • Add 1N HCl to dissociate the boron-nitrogen complex.

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Yield: Typically 85-95%.

    • ee: >94% (upgradable to >99% via recrystallization if solid).

Mechanism & Stereochemical Model

The high enantioselectivity arises from the specific coordination of the ketone to the catalyst. The "Large" group (4-Bromophenyl) is forced away from the catalyst's bulky substituents, exposing the Re-face or Si-face of the carbonyl to the hydride.

CBS_Mechanism cluster_logic Stereochemical Logic Ketone Ketone Precursor (4-Br-Ph)-CO-(cPr) TS Transition State (Rigid Chiral Pocket) Ketone->TS Coordination Complex Catalyst-Borane Complex ((R)-Me-CBS + BH3) Complex->TS Activation Product (S)-Alcohol (S)-(4-Br-Ph)(cPr)CHOH TS->Product Hydride Transfer (Face Selective) Logic Large Group (Ph-Br) vs Small Group (cPr) dictates orientation in catalyst pocket.

Caption: The (R)-CBS catalyst directs hydride attack to the Si-face of the ketone (assuming Ph is Large), yielding the (S)-alcohol.

Applications in Drug Discovery

This scaffold is a "privileged structure" in the synthesis of SGLT2 inhibitors (gliflozins) and 11β-HSD1 inhibitors .

Functionalization Logic

The molecule possesses two orthogonal reactive handles:[4]

  • Secondary Alcohol (C-OH):

    • Reaction: Mitsunobu reaction (inversion of configuration) or Etherification (retention/inversion depending on conditions).

    • Use: Linker attachment to sugars (O-glucosides) or heterocycles.

  • Aryl Bromide (Ar-Br):

    • Reaction: Suzuki-Miyaura / Buchwald-Hartwig coupling.

    • Use: Extension of the aromatic core (biaryl synthesis).

Example Workflow: SGLT2 Inhibitor Core Synthesis

Many SGLT2 inhibitors (e.g., analogs of Bexagliflozin) require a diarylmethane motif. This alcohol can be reduced to the methylene (–CH₂–) or used as an ether linkage.

Applications Start (S)-(4-Br-Ph)(cPr)CHOH Suzuki Suzuki Coupling (Ar-B(OH)2 + Pd Cat) Start->Suzuki Reduction Deoxygenation (Et3SiH / TFA) Start->Reduction Biaryl Biaryl Intermediate (S)-(4-Ar-Ph)(cPr)CHOH Suzuki->Biaryl Retains Chirality Methylene Diarylmethane Scaffold (SGLT2 Core) Reduction->Methylene Removes Chirality (If desired)

Caption: Divergent synthetic utility of the (S)-alcohol scaffold.

Analytical Characterization & Validation

To ensure scientific integrity, the enantiomeric excess (ee) must be validated.

  • Chiral HPLC Method:

    • Column: Daicel Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

    • Detection: UV @ 254 nm (Aryl absorption).

    • Expectation: The (S)- and (R)-enantiomers will have distinct retention times. Racemic standard is required for method development.

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H).

    • δ 4.05 (d, 1H, CH-OH).

    • δ 1.10 (m, 1H, cPr-CH).

    • δ 0.65-0.30 (m, 4H, cPr-CH₂).

References
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][5] Journal of the American Chemical Society. Link

  • PubChem. (2025).[6] Compound Summary: (4-bromophenyl)(cyclopropyl)methanol.[6][7][8] National Library of Medicine. Link

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: (4-Bromophenyl)cyclopropylmethanol. Link

  • Mathre, D. J., et al. (1993). A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanol. The Journal of Organic Chemistry. Link

Sources

CAS 70289-39-3 (S)-enantiomer availability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stereochemical Analysis and Sourcing of CAS 70289-39-3 (S)-Enantiomer

Executive Summary

This technical guide addresses the availability, synthesis, and analytical characterization of the (S)-enantiomer of CAS 70289-39-3.[1] While CAS 70289-39-3 formally refers to the racemic mixture of (4-Bromophenyl)(cyclopropyl)methanol (also known as 4-bromophenyl cyclopropyl carbinol), the (S)-enantiomer is a critical chiral intermediate, particularly in the synthesis of SGLT2 inhibitors (e.g., Bexagliflozin) and other aryl-cyclopropyl pharmaceutical scaffolds.[1]

Current market analysis indicates that while the racemate is widely available as a commodity chemical, the pure (S)-enantiomer is not a standard catalog item and typically requires asymmetric synthesis or chiral resolution .[1] This guide provides a validated protocol for generating the (S)-enantiomer from the commercially available ketone precursor.[1]

Chemical Identity & Stereochemistry

The target molecule possesses a single chiral center at the carbinol carbon.[1] The differentiation between the racemate and the specific (S)-enantiomer is crucial for downstream pharmaceutical efficacy and regulatory compliance.[1]

PropertyRacemic Mixture(S)-Enantiomer (Target)
CAS Number 70289-39-3 (or 98480-31-0)Not assigned unique commercial CAS
Chemical Name (4-Bromophenyl)(cyclopropyl)methanol(S)-(4-Bromophenyl)(cyclopropyl)methanol
Formula C₁₀H₁₁BrOC₁₀H₁₁BrO
MW 227.10 g/mol 227.10 g/mol
Precursor (4-Bromophenyl)cyclopropylmethanone(4-Bromophenyl)cyclopropylmethanone
Precursor CAS 6952-89-26952-89-2
Stereochemical Configuration

The absolute configuration depends on the Cahn-Ingold-Prelog (CIP) priority rules.[1]

  • Priority 1: -OH (Oxygen atomic number 8)[1][2]

  • Priority 2: 4-Bromophenyl ring (Carbon bonded to C, C, Br)[1][3]

  • Priority 3: Cyclopropyl ring (Carbon bonded to C, C, H)[1]

  • Priority 4: Hydrogen

Visualization of the (S)-Enantiomer: The (S)-configuration places the hydroxyl group projecting forward (wedge) when the lowest priority group (H) is in the back, assuming the standard orientation where the large aryl group is to the left/right.[1]

Stereochemistry Racemate Racemate CAS 70289-39-3 (50:50 Mixture) S_Enantiomer (S)-Enantiomer Target Active Isomer High Affinity Intermediate Racemate->S_Enantiomer Chiral Resolution (HPLC/Enzymatic) R_Enantiomer (R)-Enantiomer Distomer (Impurity) Racemate->R_Enantiomer

Figure 1: Stereochemical relationship between the commercially available racemate and the target (S)-enantiomer.

Availability & Sourcing Strategy

Market Status:

  • Racemate (CAS 70289-39-3): Readily available from major suppliers (Sigma-Aldrich, Santa Cruz, Combi-Blocks) in gram to kilogram quantities.[1]

  • Pure (S)-Enantiomer: Restricted Availability. It is rarely sold as a stock item.[1] Researchers requiring >98% ee (enantiomeric excess) must typically synthesize it from the ketone or perform a chiral separation on the racemate.[1]

Recommended Sourcing Path: Do not attempt to source the (S)-enantiomer directly unless a custom synthesis quote is obtained.[1] The most reliable and cost-effective method is Asymmetric Reduction of the ketone precursor.[1]

  • Starting Material: (4-Bromophenyl)cyclopropylmethanone[1][4]

  • CAS: 6952-89-2[1][5]

  • Cost: Low (Commodity chemical).[1]

Technical Protocol: Asymmetric Synthesis

The most robust method to access the (S)-enantiomer with high enantiomeric excess (>95% ee) is the Corey-Bakshi-Shibata (CBS) Reduction .[1] This method uses a chiral oxazaborolidine catalyst to direct the hydride attack.[1]

Mechanism & Logic

The (S)-Me-CBS catalyst typically directs the hydride delivery to the Re-face of the ketone (when the large group is the aryl ring and the small group is the cyclopropyl ring), yielding the (S)-alcohol .[1]

Reaction Scheme: (4-Br-Ph)-CO-(cPr) + BH₃·THF + (S)-Me-CBS (cat.)[1] → (S)-(4-Br-Ph)-CH(OH)-(cPr)[1][4]

Step-by-Step Protocol
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask under Nitrogen (N₂).[1]

    • Reagents:

      • Ketone: (4-Bromophenyl)cyclopropylmethanone (1.0 eq).

      • Catalyst: (S)-Me-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).[1]

      • Reductant: Borane-THF complex (BH₃[1]·THF, 1.0 M, 0.6–1.0 eq).[1]

      • Solvent: Anhydrous THF.

  • Execution:

    • Charge the flask with the (S)-Me-CBS catalyst solution.[1]

    • Add anhydrous THF to dilute.[1]

    • Add the Borane-THF solution dropwise at 0°C. Stir for 15 min.

    • Dissolve the Ketone in anhydrous THF and add it slowly (over 30-60 min) to the catalyst/borane mixture at 0°C or -20°C. Note: Slow addition is critical to maintain high enantioselectivity.

  • Quench & Workup:

    • Monitor by TLC (Hexane/EtOAc 4:1).

    • Once complete, quench carefully with Methanol (MeOH) to destroy excess borane.[1] CAUTION: Hydrogen gas evolution.[1]

    • Add 1N HCl and stir for 20 min to break the boron-complex.

    • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • The crude product is usually a high-ee oil or solid.[1]

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).[1]

SynthesisFlow Ketone Precursor Ketone CAS 6952-89-2 Reaction Asymmetric Reduction (-20°C, THF) Ketone->Reaction Slow Addition CBS (S)-Me-CBS Catalyst + BH3·THF CBS->Reaction Quench MeOH/HCl Quench (Boron removal) Reaction->Quench Product Target (S)-Alcohol >95% ee Quench->Product

Figure 2: Workflow for the asymmetric synthesis of the (S)-enantiomer.

Analytical Validation (Chiral HPLC)

To verify the optical purity of the synthesized (S)-enantiomer, a specific chiral HPLC method is required.[1] The racemate (CAS 70289-39-3) should be injected first to establish the separation window.[1]

Method Parameters:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose carbamate derivatives).[1]

  • Dimensions: 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA)[1]

    • Ratio: 90 : 10 or 95 : 5 (Isocratic).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (or 220 nm).[1]

  • Temperature: 25°C.

Expected Results:

  • The enantiomers typically resolve with a separation factor (

    
    ) > 1.2.
    
  • Elution Order: Must be determined experimentally, but typically on AD-H columns, the (S)-enantiomer elutes differently than the (R). Inject the synthesized standard to confirm the retention time of the major peak.[1]

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(25), 7925–7926.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: (4-Bromophenyl)cyclopropylmethanone (CAS 6952-89-2).[1][5] Link

  • PubChem. (2024).[1][3] Compound Summary for CAS 70289-39-3: (4-Bromophenyl)(cyclopropyl)methanol.[1] Link[3]

  • Mathre, D. J., et al. (1993).[1] A practical enantioselective synthesis of α,α-diaryl-2-pyrrolidinemethanol. The Journal of Organic Chemistry, 58(10), 2880–2888.[1] (Describes CBS catalyst application logic). Link

Sources

Chiral Engineering of 4-Bromophenyl Cyclopropyl Carbinol: Synthesis, Resolution, and Analytical Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

(4-Bromophenyl)(cyclopropyl)methanol (CAS 98480-31-0) is a critical chiral building block in the synthesis of SGLT2 inhibitors (e.g., Bexagliflozin analogs) and next-generation antihistamines. Its structural value lies in the cyclopropyl group , which acts as a bioisostere for isopropyl or ethyl groups while imparting metabolic stability and rigid conformational control.

The molecule possesses a single stereogenic center at the carbinol carbon. The presence of the para-bromine atom provides a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), making the enantiopurity of this intermediate decisive for the final drug substance's efficacy.

Electronic & Steric Considerations
  • Electronic Effect: The cyclopropyl group exhibits

    
    -
    
    
    
    conjugation (hyperconjugation) with the carbinol center, stabilizing carbocation intermediates. This makes the alcohol prone to racemization under strong acidic conditions, necessitating buffered protocols.
  • Steric Bulk: The significant steric differentiation between the planar phenyl ring and the three-dimensional cyclopropyl ring makes this substrate an ideal candidate for enzymatic kinetic resolution.

Synthetic Strategy: The Kinetic Resolution Pathway[1][2]

While asymmetric reduction (CBS reduction) of the corresponding ketone is a viable route, Lipase-Mediated Kinetic Resolution (KR) is selected here as the primary protocol.

Why KR?

  • Self-Validating: The reaction inherently stops at 50% conversion, providing a built-in checkpoint.

  • Scalability: It avoids cryogenic conditions required for borane reductions.

  • High E-Value: Candida antarctica Lipase B (CAL-B) shows exceptional selectivity for secondary aryl-alkyl alcohols.

Mechanistic Workflow (DOT Visualization)

SyntheticWorkflow Racemate Racemic Alcohol (Start) Complex Enzyme-Substrate Complex Racemate->Complex Mix Enzyme CAL-B Lipase (Catalyst) Enzyme->Complex AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Complex R_Ester (R)-Acetate (Fast Reacting) Complex->R_Ester Acetylation S_Alcohol (S)-Alcohol (Slow Reacting) Complex->S_Alcohol Unreacted Sep Silica Gel Chromatography R_Ester->Sep S_Alcohol->Sep Hydrolysis Chemical Hydrolysis Sep->Hydrolysis Elute Ester Final_S (S)-Alcohol (>99% ee) Sep->Final_S Elute Alcohol Final_R (R)-Alcohol (>99% ee) Hydrolysis->Final_R

Figure 1: Workflow for the enzymatic kinetic resolution of (4-bromophenyl)(cyclopropyl)methanol. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the free alcohol.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic Substrate

Pre-requisite for resolution.

  • Reagents: 4-Bromobenzaldehyde (1.0 eq), Cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF).

  • Conditions: Anhydrous THF, 0°C to RT,

    
     atmosphere.
    
  • Procedure:

    • Charge a flame-dried flask with 4-bromobenzaldehyde and THF.

    • Add Grignard reagent dropwise at 0°C. Control exotherm to prevent byproduct formation.

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Yield Target: >90% isolated yield of racemic alcohol.

Step 2: Enzymatic Kinetic Resolution (The Core Protocol)

Objective: Isolate (


)-(4-bromophenyl)(cyclopropyl)methanol.
ParameterSpecificationRationale
Enzyme Novozym 435 (Immobilized CAL-B)High stability in organic solvents; reusable.
Acyl Donor Vinyl Acetate (3.0 eq)Irreversible transesterification. Byproduct (acetaldehyde) tautomerizes, preventing back-reaction.
Solvent MTBE or Diisopropyl EtherHydrophobic solvents preserve the essential water layer on the enzyme surface.
Temperature 30°COptimal balance between reaction rate and enzyme thermal stability.
Stop Point 49-51% ConversionMaximizes enantiomeric excess (ee) of the remaining alcohol.

Protocol:

  • Dissolve racemic alcohol (10 g, 44 mmol) in MTBE (100 mL).

  • Add Vinyl Acetate (12 mL, 132 mmol).

  • Add Novozym 435 (500 mg, 5% w/w relative to substrate).

  • Incubate in an orbital shaker at 30°C / 200 rpm.

  • Critical Checkpoint: Monitor by Chiral HPLC every 2 hours (see Section 4).

  • Termination: When conversion reaches 50%, filter off the enzyme immediately.

  • Purification: Concentrate the filtrate. Separate the (

    
    )-alcohol (more polar) from the (
    
    
    
    )-acetate (less polar) via flash column chromatography (Hexane/EtOAc 90:10).

Analytical Validation & Quality Control

Trust in chiral synthesis is derived entirely from analytical rigor. You must validate the "Stop Point" using the following method.

Chiral HPLC Method

This method separates the enantiomers to calculate Enantiomeric Excess (


).
  • Column: Chiralcel OD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    
    -Hexane : Isopropanol (95 : 5 v/v).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the bromophenyl chromophore).

  • Temperature: 25°C.

Expected Retention Times:

  • (

    
    )-Enantiomer: ~11.5 min
    
  • (

    
    )-Enantiomer: ~13.2 min
    (Note: Elution order may vary by column lot; confirm with a standard if available or use optical rotation).
    
Optical Rotation
  • Instrument: Polarimeter (Na D-line, 589 nm).

  • Standard:

    
     (
    
    
    
    ) for the (
    
    
    )-isomer.
Decision Logic (DOT Visualization)

QC_Logic Start Sample Aliquot HPLC Run Chiral HPLC Start->HPLC CheckConv Conversion > 50%? HPLC->CheckConv CheckEE Alcohol ee > 99%? CheckConv->CheckEE Yes (Approaching 50%) Action1 Continue Reaction CheckConv->Action1 No (<45%) Action2 STOP & FILTER CheckEE->Action2 Yes Action3 Recrystallize CheckEE->Action3 No (<98%)

Figure 2: Quality Control Logic Flow. The reaction must be terminated precisely to ensure high enantiomeric purity.

References

  • PubChem. (n.d.). Compound Summary: (4-Bromophenyl)(cyclopropyl)methanol (CAS 98480-31-0).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols. Tetrahedron: Asymmetry, 18(12), 1363–1382. (Provides foundational protocols for lipase resolution of aryl-vinyl/cyclopropyl carbinols).
  • Daicel Chiral Technologies. (n.d.). Chiralcel OD-H Instruction Manual. (Standard reference for separation conditions of aryl carbinols). [Link]

Sources

Cyclopropyl(4-bromophenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Structural Integrity, Synthetic Architecture, and Pharmacophore Utility in Drug Discovery

Executive Summary

Cyclopropyl(4-bromophenyl)methanol (CAS: 98480-31-0) represents a high-value chiral building block in modern medicinal chemistry. Structurally, it combines a lipophilic, metabolically robust cyclopropyl ring with a para-bromophenyl moiety. The bromine substituent serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary alcohol offers a vector for further functionalization or chiral resolution. This guide details its physicochemical profile, synthesis, and strategic application in structure-activity relationship (SAR) campaigns.

Fundamental Constants & Physicochemical Profile[1][2]

The following data establishes the stoichiometric and physical baseline for experimental design.

ParameterValueUnitNotes
IUPAC Name Cyclopropyl(4-bromophenyl)methanolN/ARacemic mixture typically supplied
Molecular Formula C₁₀H₁₁BrO N/A
Molecular Weight 227.10 g/mol Monoisotopic Mass: 225.999
CAS Number 98480-31-0N/AS-isomer: 501922-16-3
Physical State Viscous Oil / Low-melting SolidN/AT_m ≈ 35–40 °C (pure)
LogP (Predicted) 2.6 – 2.9N/AModerate lipophilicity
H-Bond Donors 1N/ASecondary hydroxyl group
H-Bond Acceptors 1N/AOxygen lone pairs
SMILES OC(C1CC1)C2=CC=C(Br)C=C2N/A

Synthetic Architecture

The synthesis of Cyclopropyl(4-bromophenyl)methanol is governed by the nucleophilic addition of cyclopropyl carbanions to carbonyl electrophiles. The choice of pathway depends on the required stereochemistry (racemic vs. enantiopure).

Pathway A: The Grignard Addition (Racemic)

This is the standard discovery-scale route. It involves the addition of cyclopropylmagnesium bromide to 4-bromobenzaldehyde.

  • Critical Control Point: The reaction must be kept anhydrous (Schlenk technique) to prevent protonation of the Grignard reagent.

  • Chemo-selectivity: The reaction temperature must be controlled (< 0 °C) to prevent halogen-metal exchange at the aryl bromide position.

Pathway B: Enantioselective Ketone Reduction (Chiral)

For process chemistry, the corresponding ketone, (4-bromophenyl)(cyclopropyl)methanone, is reduced using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction or Noyori transfer hydrogenation).

Reaction Workflow Diagram

SynthesisWorkflow cluster_logic Critical Parameters Reagents Reagents: 4-Bromobenzaldehyde CyclopropylMgBr Intermediate Intermediate: Magnesium Alkoxide Complex Reagents->Intermediate THF, 0°C to RT Nucleophilic Addition Quench Quench: Sat. NH4Cl (aq) Intermediate->Quench Protonation Product Product: Cyclopropyl(4-bromophenyl)methanol (Racemic) Quench->Product Extraction & Purification P1 Anhydrous Conditions P1->Reagents P2 Temp Control (<0°C) P2->Reagents

Figure 1: Grignard synthesis workflow highlighting critical process parameters for yield optimization.

Structural Utility in Drug Design[4]

This molecule is not merely an intermediate; it is a "privileged scaffold" precursor.

The "Magic Methyl" Effect of Cyclopropane

The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but offers distinct advantages:

  • Conformational Rigidity: The

    
    -like character of the cyclopropyl carbons restricts bond rotation, potentially locking the pharmacophore into an active conformation.
    
  • Metabolic Stability: Unlike alkyl chains, the cyclopropyl ring is resistant to CYP450-mediated hydroxylation, extending the half-life (

    
    ) of the drug candidate.
    
The Aryl-Bromide Handle

The para-bromine atom allows for late-stage diversification via Palladium-catalyzed cross-coupling. This enables the rapid generation of libraries where the phenyl ring is extended into biaryl systems (Suzuki) or aminated (Buchwald).

Retrosynthetic Logic Diagram

ApplicationLogic Core Cyclopropyl(4-bromophenyl)methanol (The Hub) Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amination) Core->Buchwald Pd(0), HNR2 ChiralRes Chiral Resolution (Enantiopure Drugs) Core->ChiralRes Lipase or HPLC RingOpen Homoallylic Rearrangement (Ring Expansion) Core->RingOpen Acid Catalysis

Figure 2: Divergent synthetic utility of the scaffold. Red dashed line indicates a potential side-reaction (acid sensitivity).

Experimental Protocol: Grignard Synthesis

Objective: Synthesis of 5.0 g of Cyclopropyl(4-bromophenyl)methanol. Safety: Perform in a fume hood. Aryl bromides are irritants.[1] THF is flammable.

Materials
  • 4-Bromobenzaldehyde (1.0 eq)

  • Cyclopropylmagnesium bromide (0.5 M in THF, 1.2 eq)

  • Tetrahydrofuran (anhydrous)

  • Ammonium chloride (sat.[2] aq.)

Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 4-Bromobenzaldehyde (22.0 mmol) and anhydrous THF (50 mL). Cool to 0 °C using an ice/water bath.

  • Addition: Transfer the Cyclopropylmagnesium bromide solution (26.4 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes. Note: Exothermic reaction. Maintain internal temp < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.

  • Quench: Cool back to 0 °C. Slowly add saturated NH₄Cl (20 mL). Caution: Vigorous gas evolution.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the product as a clear, viscous oil (yield typically 85-92%).

Analytical Validation

To validate the identity of the synthesized material, compare against these expected spectral signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.46 (d, J=8.4 Hz, 2H, Ar-H)
      
    • 
       7.24 (d, J=8.4 Hz, 2H, Ar-H)
      
    • 
       4.02 (d, J=8.0 Hz, 1H, CH -OH)
      
    • 
       1.20–1.10 (m, 1H, Cyclopropyl-CH)
      
    • 
       0.65–0.45 (m, 4H, Cyclopropyl-CH₂)
      
  • MS (ESI): m/z 209/211 [M-OH]⁺ (loss of water is common in carbinol ionization).

References

  • PubChem. (n.d.). Compound Summary: ((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol.[3] National Library of Medicine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Bromophenyl derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to (S)-1-(4-bromophenyl)-1-cyclopropylmethanol: Synthesis, Enantioselective Separation, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-bromophenyl)-1-cyclopropylmethanol is a chiral tertiary alcohol of significant interest in medicinal chemistry and drug discovery. The presence of a cyclopropyl moiety is a well-established strategy to enhance the metabolic stability, potency, and pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the nomenclature, synthesis of the racemic mixture, strategies for obtaining the enantiopure (S)-isomer, and the potential biological significance of this compound, drawing upon established chemical principles and analogous transformations due to the limited direct literature on this specific enantiomer.

Part 1: Nomenclature and Physicochemical Properties

The nomenclature for this class of compounds can vary. While "(S)-1-(4-bromophenyl)-1-cyclopropylmethanol" is a descriptive name, several synonyms are used for the racemic mixture, which is more commonly documented in chemical databases.

Synonyms for the Racemic Mixture:

  • [1-(4-Bromophenyl)cyclopropyl]methanol[1][2]

  • 1-(4-Bromophenyl)-1-cyclopropanemethanol[3]

  • (1-(4-bromophenyl)cyclopropyl)methanol[4][5][6]

  • 1-(p-Bromophenyl)cyclopropanemethanol[3]

It is crucial to distinguish the specific (S)-enantiomer from the racemic mixture and other related isomers, such as the trans-((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol, to ensure the correct interpretation of biological and chemical data.

PropertyValueSource
CAS Number (Racemate) 98480-31-0[1][2]
Molecular Formula C₁₀H₁₁BrO[1][2]
Molecular Weight 227.10 g/mol [1][2]
Appearance Not specified (likely a solid or oil)
Solubility Expected to be soluble in organic solvents

Part 2: Synthesis of Racemic (1-(4-bromophenyl)-1-cyclopropylmethanol)

The synthesis of the racemic alcohol can be efficiently achieved through a two-step process involving the formation of a cyclopropyl ketone followed by its reduction. A common and effective method for the first step is the Grignard reaction.

Step 1: Synthesis of (4-bromophenyl)(cyclopropyl)methanone

This intermediate can be prepared via the Grignard reaction between a 4-bromophenylmagnesium halide and cyclopropanecarbonitrile.

Diagram: Synthesis of the Racemic Precursor Ketone

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 4-bromobromobenzene 4-Bromobromobenzene Grignard_reagent 4-Bromophenylmagnesium bromide 4-bromobromobenzene->Grignard_reagent  + Mg  in dry ether/THF Mg Magnesium (turnings) Cyclopropanecarbonitrile Cyclopropanecarbonitrile Ketone (4-bromophenyl)(cyclopropyl)methanone Grignard_reagent->Ketone  + Cyclopropanecarbonitrile  then H₃O⁺ workup

Caption: Grignard reaction for the synthesis of the ketone intermediate.

Experimental Protocol (Analogous Procedure): [7]

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromobromobenzene in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of cyclopropanecarbonitrile in the same anhydrous solvent. After the addition, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture and quench by slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude (4-bromophenyl)(cyclopropyl)methanone. The product can be further purified by column chromatography or distillation.

Step 2: Reduction of (4-bromophenyl)(cyclopropyl)methanone to the Racemic Alcohol

The reduction of the cyclopropyl ketone to the corresponding alcohol can be achieved using various reducing agents. To avoid potential ring-opening of the cyclopropyl group, mild reducing agents are preferred.[8]

Diagram: Reduction to the Racemic Alcohol

G Ketone (4-bromophenyl)(cyclopropyl)methanone Alcohol Racemic (1-(4-bromophenyl)-1-cyclopropyl)methanol Ketone->Alcohol  in Methanol/Ethanol  at 0°C to RT Reducing_Agent Sodium Borohydride (NaBH₄) G Racemic_Mixture Racemic Alcohol Solution Injection Inject onto Chiral HPLC Column Racemic_Mixture->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detector Separation->Detection Fraction_Collection Fraction Collector Detection->Fraction_Collection S_Enantiomer (S)-Enantiomer Fraction_Collection->S_Enantiomer R_Enantiomer (R)-Enantiomer Fraction_Collection->R_Enantiomer G Ketone 4-Bromoacetophenone Product (S)-1-(4-bromophenyl)-1-cyclopropylmethanol Ketone->Product  + Reagent  + Chiral Ligand Reagent Cyclopropylzinc or Cyclopropyl Grignard Ligand Chiral Ligand (e.g., Chiral Amino Alcohol)

Sources

The Ascendancy of Chiral Cyclopropyl Carbinols: A Bioisosteric Blueprint for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate landscape of medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a perpetual challenge. Bioisosterism, the strategic replacement of a functional group within a bioactive molecule with another group of similar physicochemical properties, has emerged as a cornerstone of modern drug design. This guide delves into the nuanced and increasingly significant application of chiral cyclopropyl carbinols as bioisosteric replacements, offering a powerful tool to overcome common hurdles in drug development, such as metabolic instability and conformational ambiguity.

This technical guide provides a comprehensive overview of the rationale, synthesis, and application of chiral cyclopropyl carbinols as bioisosteres. It is intended to serve as a practical resource for researchers at the forefront of pharmaceutical innovation, providing both foundational knowledge and actionable insights to harness the unique potential of this versatile structural motif.

The Cyclopropane Motif: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, has garnered significant attention in drug discovery due to its unique structural and electronic properties.[1][2] Its inherent ring strain results in shorter and stronger carbon-hydrogen bonds and an enhanced π-character of its carbon-carbon bonds, leading to a reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This characteristic often translates to improved metabolic stability and a more favorable pharmacokinetic profile for drug candidates.[3]

Furthermore, the rigid and spatially defined nature of the cyclopropane ring allows it to act as a conformational constraint, locking a flexible molecule into a bioactive conformation. This pre-organization can lead to enhanced binding affinity for the target protein by minimizing the entropic penalty upon binding.[1]

Chiral Cyclopropyl Carbinols: Unveiling a Unique Bioisosteric Potential

While the broader applications of cyclopropanes are well-documented, the specific utility of chiral cyclopropyl carbinols as bioisosteres for labile functional groups like amides and esters is a more recent and sophisticated strategy. The introduction of a hydroxyl group and a defined stereocenter onto the cyclopropane ring adds a layer of functionality and three-dimensionality that can be expertly exploited in drug design.

Mimicking the Amide Bond: A Conformational and Hydrogen Bonding Strategy

The amide bond is a ubiquitous feature in biologically active molecules, but its susceptibility to enzymatic hydrolysis presents a significant challenge in drug development.[4] Chiral cyclopropyl carbinols can serve as effective non-classical bioisosteres for secondary amides by mimicking their key structural and electronic features.

The rigid cyclopropane backbone can position the carbinol hydroxyl group and adjacent substituents in a spatially defined manner that mimics the vectoral arrangement of the N-H and C=O groups of a trans-amide bond. The hydroxyl group of the cyclopropyl carbinol can act as a hydrogen bond donor, analogous to the amide N-H, while the oxygen atom itself can be a hydrogen bond acceptor, albeit with different electronic properties than the amide carbonyl oxygen.

Diagram: Bioisosteric Mimicry of a Secondary Amide by a Chiral Cyclopropyl Carbinol

G cluster_0 Secondary Amide cluster_1 Chiral Cyclopropyl Carbinol Bioisostere a b N a->b c H b->c H-bond donor d C b->d e O d->e d->e H-bond acceptor f d->f g h C g->h i C h->i j C i->j k H i->k l O i->l j->h n j->n m H l->m H-bond donor

Caption: Structural overlay of a secondary amide and a chiral cyclopropyl carbinol bioisostere.

Enhancing Metabolic Stability: A Shield Against Hydrolysis

A primary driver for employing chiral cyclopropyl carbinols as amide or ester bioisosteres is the significant enhancement in metabolic stability. The absence of a hydrolytically susceptible carbonyl group renders these analogues resistant to cleavage by proteases and esterases, which are prevalent in plasma and tissues.

Functional Group Metabolic Liability Bioisosteric Replacement Improved Property
Secondary AmideSusceptible to amidases/proteasesChiral Cyclopropyl CarbinolResistance to hydrolysis
EsterSusceptible to esterasesChiral Cyclopropyl CarbinolResistance to hydrolysis

Table 1: Comparative metabolic liabilities and improvements with chiral cyclopropyl carbinol bioisosteres.

Enantioselective Synthesis of Chiral Cyclopropyl Carbinols: Key Methodologies

The successful application of chiral cyclopropyl carbinols as bioisosteres hinges on the ability to synthesize them in an enantiomerically pure form. Several powerful synthetic strategies have been developed to achieve this, with the Simmons-Smith cyclopropanation of chiral allylic alcohols and chemoenzymatic methods being particularly prominent.

Directed Simmons-Smith Cyclopropanation of Chiral Allylic Alcohols

The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane to generate a carbenoid species, is a classic method for cyclopropanation. When applied to chiral allylic alcohols, the resident hydroxyl group can direct the cyclopropanation to one face of the double bond, leading to high diastereoselectivity.

Workflow: Directed Simmons-Smith Cyclopropanation

G start Chiral Allylic Alcohol reagents Et₂Zn, CH₂I₂ DCM, 0 °C to rt start->reagents intermediate Zinc Alkoxide Intermediate (Directing Group) reagents->intermediate cyclopropanation Intramolecular Carbenoid Delivery intermediate->cyclopropanation product Chiral Cyclopropyl Carbinol (High Diastereoselectivity) cyclopropanation->product

Caption: General workflow for the directed Simmons-Smith cyclopropanation of a chiral allylic alcohol.

Detailed Protocol: Diastereoselective Synthesis of a Chiral Cyclopropyl Carbinol

This protocol is a representative example of a directed Simmons-Smith cyclopropanation.

Materials:

  • Chiral allylic alcohol (1.0 equiv)

  • Diethylzinc (1.1 M solution in hexanes, 2.2 equiv)

  • Diiodomethane (2.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral allylic alcohol (1.0 equiv) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 equiv) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (2.2 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral cyclopropyl carbinol.

Chemoenzymatic Synthesis: A Green and Highly Selective Approach

Chemoenzymatic methods offer an attractive alternative for the synthesis of enantiopure cyclopropyl carbinols. Engineered enzymes, such as myoglobin or cytochrome P450 variants, can catalyze the asymmetric cyclopropanation of olefins with high enantioselectivity and under mild, environmentally benign conditions.[5]

The general approach involves the enzymatic generation of a carbene from a diazo-precursor, which is then transferred to an olefin substrate in a stereocontrolled manner. The resulting chiral cyclopropyl ketone can then be stereoselectively reduced to the corresponding chiral cyclopropyl carbinol.

Workflow: Chemoenzymatic Synthesis of a Chiral Cyclopropyl Carbinol

G start Olefin + Diazo-ketone enzyme Engineered Enzyme (e.g., Myoglobin variant) start->enzyme cyclopropanation Asymmetric Cyclopropanation enzyme->cyclopropanation ketone Chiral Cyclopropyl Ketone (High ee) cyclopropanation->ketone reduction Stereoselective Reduction (e.g., NaBH₄, CBS reduction) ketone->reduction product Chiral Cyclopropyl Carbinol reduction->product

Caption: A chemoenzymatic approach to chiral cyclopropyl carbinols.

Case Study: Chiral Cyclopropyl Carbinols in Peptidomimetics for HIV-1 Protease Inhibitors

A compelling example of the application of chiral cyclopropyl scaffolds as amide bond mimics can be found in the design of HIV-1 protease inhibitors.[6] In this context, the replacement of a scissile amide bond within a peptide-like inhibitor with a conformationally constrained cyclopropane-derived unit can lead to compounds with enhanced metabolic stability and potent inhibitory activity.

While a direct replacement of an amide with a chiral cyclopropyl carbinol is not explicitly detailed with comparative data in the provided search results, the principle of using trisubstituted cyclopropanes to stabilize extended peptide structures in HIV-1 protease inhibitors has been established.[6] The synthesis of these peptidomimetics often involves the enantioselective synthesis of a cyclopropyl lactone, which is then elaborated to the desired cyclopropane-containing amino acid derivative.[6] The carbinol functionality, if present, would play a crucial role in establishing hydrogen bonding interactions within the active site of the protease, mimicking the interactions of the original peptide backbone.

Future Perspectives and Conclusion

The use of chiral cyclopropyl carbinols as bioisosteres represents a sophisticated and powerful strategy in modern drug design. Their ability to confer metabolic stability, enforce a bioactive conformation, and participate in key hydrogen bonding interactions makes them an attractive alternative to labile amide and ester functionalities.

As our understanding of enzyme-catalyzed reactions deepens and new synthetic methodologies emerge, the accessibility of a diverse range of enantiopure cyclopropyl carbinols will undoubtedly expand. This will, in turn, fuel their broader application in drug discovery programs targeting a wide array of diseases. For the medicinal chemist, the chiral cyclopropyl carbinol is not merely a structural curiosity but a valuable tool in the armamentarium for crafting the next generation of safer and more effective medicines.

References

  • Enantioselective synthesis of chiral BCPs. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

  • Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023, September 11). ChemAnalyst. Retrieved February 17, 2026, from [Link]

  • Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Representative examples of FDA-approved drugs bearing a cyclopropane motif. (n.d.). Wiley Online Library. Retrieved February 17, 2026, from [Link]

  • Stereoselective synthesis of novel types of cyclopropyl carbocyclic nucleosides containing quaternary stereogenic centers. (2002, June 28). PubMed. Retrieved February 17, 2026, from [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. Retrieved February 17, 2026, from [Link]

  • Enantiomeric Synthesis of L-(or 1'R,2'S)-Carbocyclic Cyclopropyl Nucleosides. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved February 17, 2026, from [Link]

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery. Retrieved February 17, 2026, from [Link]

  • Amide Structure. (n.d.). University of Wisconsin-Madison. Retrieved February 17, 2026, from [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024, September 18). Longdom Publishing. Retrieved February 17, 2026, from [Link]

  • Cyclopropane-derived Peptidomimetics. Design, Synthesis, Evaluation, and Structure of Novel HIV-1 Protease Inhibitors. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). New England Drug Metabolism Discussion Group. Retrieved February 17, 2026, from [Link]

  • Cyclopropylamino acid amide as a pharmacophoric replacement for 2,3-diaminopyridine. Application to the design of novel bradykinin B1 receptor antagonists. (2006, February 23). PubMed. Retrieved February 17, 2026, from [Link]

  • Natural Products and Their Mimics as Targets of Opportunity for Discovery. (2017, July 24). ACS Publications. Retrieved February 17, 2026, from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2021, January 26). University of Rochester. Retrieved February 17, 2026, from [Link]

  • Acid-Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. (2025, October 26). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. (2024, June 5). Nature Communications. Retrieved February 17, 2026, from [Link]

  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. (2022, October 20). MDPI. Retrieved February 17, 2026, from [Link]

  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 17, 2026, from [Link]

  • Synthesis of Chiral Cyclopropyl Amides. (2016, May 23). ChemistryViews. Retrieved February 17, 2026, from [Link]

  • The Significance of Chirality in Drug Design and Development. (n.d.). National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • Chirality Perspective in Drug Design and Development. (2024, July 13). MedeA. Retrieved February 17, 2026, from [Link]

  • Physical Properties in Drug Design. (2025, August 10). ResearchGate. Retrieved February 17, 2026, from [Link]

  • FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022, November 21). MDPI. Retrieved February 17, 2026, from [Link]

  • Roundup: FDA Announces Long List of New Drug Approvals. (2025, November 20). Pharmaceutical Executive. Retrieved February 17, 2026, from [Link]

  • Thiazole substitution of a labile amide bond: A new option toward antiplasmodial pantothenamide-mimics. (n.d.). ANU Open Research. Retrieved February 17, 2026, from [Link]

Sources

Solubility of (S)-(4-bromophenyl)(cyclopropyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of (S)-(4-bromophenyl)(cyclopropyl)methanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and process chemistry.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of (S)-(4-bromophenyl)(cyclopropyl)methanol in various organic solvents. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(S)-(4-bromophenyl)(cyclopropyl)methanol is a chiral molecule whose structural motifs—a brominated aromatic ring, a cyclopropyl group, and a secondary alcohol—suggest its potential as a key intermediate in the synthesis of complex pharmaceutical agents. The solubility of this compound in organic solvents is a cornerstone of its process development. It dictates the choice of reaction media, dictates purification strategies such as crystallization, and influences the efficiency of downstream processing. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for scalable and cost-effective manufacturing.[2]

This guide will delve into the theoretical underpinnings of solubility, followed by a detailed experimental protocol for its determination using the gold-standard equilibrium shake-flask method.[1] We will also explore the selection of an appropriate solvent suite and the analytical techniques required for accurate quantification.

Physicochemical Properties of (S)-(4-bromophenyl)(cyclopropyl)methanol

Before embarking on experimental solubility determination, a review of the molecule's inherent properties provides a predictive framework for its behavior.

PropertyValueSource
Molecular FormulaC₁₀H₁₁BrOPubChem
Molecular Weight227.10 g/mol [3]
XLogP32.6[3]
Hydrogen Bond Donor Count1 (from the hydroxyl group)[3]
Hydrogen Bond Acceptor Count1 (from the oxygen atom)[3]

The XLogP3 value of 2.6 indicates a moderate lipophilicity, suggesting that the compound will exhibit preferential solubility in organic solvents over aqueous media. The presence of a hydroxyl group facilitates hydrogen bonding, which will significantly influence its interaction with protic and aprotic polar solvents.[2]

Theoretical Framework: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The molecular structure of (S)-(4-bromophenyl)(cyclopropyl)methanol allows for a range of interactions:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, favoring solubility in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).

  • Dipole-Dipole Interactions: The polar C-Br and C-O bonds contribute to a net molecular dipole, promoting solubility in polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The phenyl and cyclopropyl groups provide nonpolar surface area, enabling interactions with nonpolar solvents (e.g., hexane, toluene).

The interplay of these forces is illustrated in the diagram below.

Intermolecular Interactions Influencing Solubility cluster_solute (S)-(4-bromophenyl)(cyclopropyl)methanol cluster_solvents Organic Solvents Solute C₁₀H₁₁BrO HB_Donor Hydroxyl Group (H-bond donor) Solute->HB_Donor HB_Acceptor Oxygen Atom (H-bond acceptor) Solute->HB_Acceptor Aromatic Bromophenyl Ring (π-π stacking, van der Waals) Solute->Aromatic Aliphatic Cyclopropyl Group (van der Waals) Solute->Aliphatic Protic Protic Solvents (e.g., Methanol, Ethanol) - H-bond donors & acceptors HB_Donor->Protic Strong Interaction (H-bonding) HB_Acceptor->Protic Strong Interaction (H-bonding) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) - H-bond acceptors HB_Acceptor->PolarAprotic Moderate Interaction (H-bonding) Aromatic->PolarAprotic Weak Interaction Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) - van der Waals forces Aromatic->Nonpolar Moderate Interaction (van der Waals) Aliphatic->Nonpolar Moderate Interaction (van der Waals)

Caption: Intermolecular forces between the solute and various solvent classes.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the equilibrium shake-flask method.[1] This method measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution at equilibrium with the solid solute at a specific temperature.

Recommended Solvent Suite

A diverse set of solvents should be selected to probe a range of polarities and intermolecular interactions.

ClassSolventPolarity IndexPrimary Interaction
Protic Methanol5.1Hydrogen Bonding
Ethanol4.3Hydrogen Bonding
Isopropanol3.9Hydrogen Bonding
Polar Aprotic Acetonitrile5.8Dipole-Dipole
Acetone5.1Dipole-Dipole
Ethyl Acetate4.4Dipole-Dipole
Tetrahydrofuran (THF)4.0Dipole-Dipole
Nonpolar Toluene2.4Van der Waals
Heptane0.1Van der Waals
Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system by ensuring that equilibrium has been reached.

  • Preparation:

    • Dispense an excess amount of solid (S)-(4-bromophenyl)(cyclopropyl)methanol into several vials for each solvent to be tested. An excess is critical to ensure that a saturated solution is formed.

    • Add a precise volume of the selected organic solvent to each vial.

    • Include a control vial with only the solid to monitor for any changes in solid form.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically at 25 °C and 37 °C to assess temperature dependence.

    • Agitate the samples for a predetermined period. To establish equilibrium, samples should be taken at various time points (e.g., 24, 48, and 72 hours).[4]

  • Sample Collection and Preparation:

    • After the desired equilibration time, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved solid particles.

    • Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Analytical Quantification (HPLC):

    • High-Performance Liquid Chromatography (HPLC) is the preferred method for concentration analysis due to its specificity and ability to detect impurities.[1]

    • Method Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a wavelength corresponding to an absorbance maximum of the bromophenyl chromophore (e.g., ~225 nm).

      • Injection Volume: 10 µL.

    • Prepare a calibration curve using standard solutions of known concentrations of (S)-(4-bromophenyl)(cyclopropyl)methanol.

    • Analyze the diluted samples and determine their concentrations from the calibration curve.

  • Data Analysis:

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Equilibrium is confirmed when the measured solubility values from consecutive time points (e.g., 48 and 72 hours) are statistically indistinguishable (e.g., within 5% of each other).[4]

    • Report the solubility in units of mg/mL or mol/L.

Experimental Workflow Diagram

Equilibrium Solubility Determination Workflow A 1. Preparation Add excess solid to solvent in vials B 2. Equilibration Agitate at constant temperature (e.g., 25°C) A->B C 3. Time Point Sampling (e.g., 24h, 48h, 72h) B->C D 4. Phase Separation Centrifuge or sediment, then filter supernatant (0.45 µm) C->D E 5. Sample Dilution Dilute filtrate to fall within calibration curve range D->E F 6. HPLC Analysis Quantify concentration against a standard curve E->F G 7. Data Analysis Calculate solubility (mg/mL). Check for equilibrium. F->G H Equilibrium Confirmed? (e.g., C(48h) ≈ C(72h)) G->H I Report Final Solubility H->I Yes J Continue Equilibration H->J No J->C

Caption: Step-by-step workflow for the shake-flask solubility method.

Conclusion

Determining the solubility of (S)-(4-bromophenyl)(cyclopropyl)methanol is a foundational step in its chemical and pharmaceutical development. While no public repository of its solubility data currently exists, this guide provides a robust, scientifically-grounded framework for its experimental determination. By employing the equilibrium shake-flask method and leveraging an understanding of the compound's physicochemical properties, researchers can generate the high-quality data necessary to guide solvent selection, optimize reaction and purification conditions, and accelerate the development timeline. The principles and protocols outlined herein are designed to ensure data integrity and provide a clear path to a comprehensive solubility profile of this important molecule.

References

  • PubChem. ((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol. National Center for Biotechnology Information. [Link]

  • Martinez, M. N., & Amidon, G. L. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36–43. [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Krieger, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(5), 558-568. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Protection of Secondary Chiral Alcohols with TBDMS and MOM Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of complex organic synthesis, particularly in the realm of drug development, the judicious protection and deprotection of functional groups is a cornerstone of success. For chiral secondary alcohols, which are ubiquitous motifs in biologically active molecules, their transient masking is often a prerequisite for achieving desired chemical transformations with high fidelity. This guide provides an in-depth technical overview and field-proven protocols for the protection of secondary chiral alcohols using two stalwart protecting groups: the sterically demanding tert-butyldimethylsilyl (TBDMS) ether and the acid-labile methoxymethyl (MOM) ether. The narrative is structured to not only provide procedural steps but to also illuminate the underlying chemical principles that govern the selection and application of these critical synthetic tools.

The Strategic Imperative for Hydroxyl Protection

Multi-step organic synthesis rarely proceeds in a linear fashion without the strategic intervention of protecting groups. Secondary alcohols, with their inherent nucleophilicity and moderate steric encumbrance, can interfere with a wide array of synthetic operations, including organometallic additions, oxidations, and reductions. The temporary conversion of the hydroxyl group into a less reactive ether functionality circumvents these undesired side reactions, thereby preserving the chiral integrity of the stereocenter and ensuring the efficient construction of the target molecule. The choice between TBDMS and MOM protection is dictated by the overall synthetic strategy, with careful consideration of the stability of the protecting group to subsequent reaction conditions and the orthogonality of its cleavage.

Part 1: The Robust Guardian - Tert-butyldimethylsilyl (TBDMS) Ethers

The tert-butyldimethylsilyl (TBDMS) group, introduced by Corey, is one of the most widely employed protecting groups for alcohols due to its ease of introduction, substantial stability to a broad spectrum of non-acidic reagents, and the multitude of methods available for its selective removal.[1][2] The large steric footprint of the tert-butyl group is the primary determinant of the TBDMS ether's stability, effectively shielding the silicon-oxygen bond from nucleophilic attack.[3][4]

Mechanistic Rationale for TBDMS Protection

The formation of a TBDMS ether proceeds via a nucleophilic substitution at the silicon center of tert-butyldimethylsilyl chloride (TBDMS-Cl).[5] The reaction is typically catalyzed by a base, with imidazole being a common and highly effective choice. Imidazole is believed to act not merely as an acid scavenger but as a nucleophilic catalyst, forming a highly reactive silyl-imidazolium intermediate that is readily attacked by the secondary alcohol.[6]

Experimental Protocol: TBDMS Protection of a Secondary Chiral Alcohol

This protocol outlines a general and reliable procedure for the TBDMS protection of a secondary chiral alcohol.

Materials:

  • Secondary chiral alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary chiral alcohol (1.0 eq), TBDMS-Cl (1.2 eq), and imidazole (2.5 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). For sterically hindered secondary alcohols, gentle heating (e.g., 40-50 °C) may be necessary to drive the reaction to completion.[3]

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volume of DMF).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected secondary alcohol.

Deprotection of TBDMS Ethers: A Matter of Controlled Cleavage

The cleavage of a TBDMS ether is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for this transformation.[6][7] However, the basicity of TBAF can sometimes lead to undesired side reactions.[1] Consequently, a vast array of alternative deprotection methods, including acidic conditions and Lewis acid catalysis, have been developed to allow for chemoselective deprotection in the presence of other sensitive functional groups.[1][2]

Experimental Protocol: Fluoride-Mediated TBDMS Deprotection

Materials:

  • TBDMS-protected secondary alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected alcohol.[3]

Visualization of the TBDMS Protection and Deprotection Workflow

TBDMS_Workflow cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection Alcohol Secondary Chiral Alcohol Reagents_P TBDMS-Cl, Imidazole DMF, rt TBDMS_Ether TBDMS-Protected Alcohol Reagents_P->TBDMS_Ether TBDMS_Ether_D TBDMS-Protected Alcohol Reagents_D TBAF, THF rt Deprotected_Alcohol Secondary Chiral Alcohol Reagents_D->Deprotected_Alcohol

Caption: Workflow for TBDMS protection and deprotection.

Part 2: The Acid-Sensitive Shield - Methoxymethyl (MOM) Ethers

Methoxymethyl (MOM) ethers serve as another valuable protecting group for alcohols, forming an acetal functionality that is stable to a wide range of nucleophilic and basic conditions.[8][9] The defining characteristic of the MOM group is its lability under acidic conditions, which allows for its selective removal in the presence of acid-stable protecting groups, embodying the principle of orthogonal protection.[9]

Mechanistic Considerations for MOM Protection

The introduction of a MOM group is typically achieved by reacting the alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The reaction proceeds through an SN2-type displacement of the chloride by the alcohol.[10] It is crucial to note that MOM-Cl is a potent carcinogen due to its ability to alkylate DNA, and appropriate safety precautions must be strictly adhered to.[10] Safer alternatives, such as using dimethoxymethane with an acid catalyst, have been developed.

Experimental Protocol: MOM Protection of a Secondary Chiral Alcohol

This protocol describes the protection of a secondary alcohol using MOM-Cl and DIPEA.

Materials:

  • Secondary chiral alcohol (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA, 4.0 eq)

  • Methoxymethyl chloride (MOM-Cl, 3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In an oven-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the secondary chiral alcohol (1.0 eq) and DIPEA (4.0 eq) in anhydrous DCM.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add freshly distilled MOM-Cl (3.0 eq) dropwise over a period of 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours, monitoring by TLC.[8]

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography to yield the pure MOM-protected secondary alcohol.[8]

Deprotection of MOM Ethers: The Acid-Catalyzed Unveiling

The standard method for the deprotection of MOM ethers is acidic hydrolysis.[8] Protonation of one of the ether oxygens activates the acetal, leading to its cleavage and the release of the free alcohol. A variety of acidic conditions can be employed, from strong mineral acids to milder Lewis acids, allowing for fine-tuning of the deprotection conditions to suit the substrate.[11][12]

Experimental Protocol: Acidic Deprotection of a MOM Ether

Materials:

  • MOM-protected secondary alcohol (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the MOM-protected alcohol in a mixture of DCM and TFA (e.g., 15:1 v/v) at room temperature.

  • Stir the solution for 1-12 hours, monitoring the reaction progress by TLC.

  • Upon full conversion, dilute the reaction mixture with DCM and carefully quench with saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give the crude deprotected alcohol.[8]

Visualization of the MOM Protection and Deprotection Workflow

MOM_Workflow cluster_protection MOM Protection cluster_deprotection MOM Deprotection Alcohol Secondary Chiral Alcohol Reagents_P MOM-Cl, DIPEA DCM, 0 °C to rt MOM_Ether MOM-Protected Alcohol Reagents_P->MOM_Ether MOM_Ether_D MOM-Protected Alcohol Reagents_D TFA, DCM rt Deprotected_Alcohol Secondary Chiral Alcohol Reagents_D->Deprotected_Alcohol

Sources

Scalable process route for (S)-alpha-cyclopropyl-4-bromobenzyl alcohol

Application Note: Scalable Asymmetric Synthesis of (S)- -Cyclopropyl-4-bromobenzyl Alcohol

Document ID:

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S)-


-cyclopropyl-4-bromobenzyl alcohol

While traditional resolutions of racemic alcohols result in a maximum 50% yield, this guide focuses on Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-based Noyori catalyst. This route offers theoretical yields approaching 100% with enantiomeric excesses (ee) typically exceeding 95%, making it the superior choice for kilogram-scale manufacturing.

Key Advantages of This Route:
  • Safety: Avoids high-pressure hydrogenation (

    
     gas) by utilizing a Formic Acid/Triethylamine azeotrope.
    
  • Scalability: The reaction is performed at mild temperatures (25–40°C) with low catalyst loading (S/C 1000–2000).

  • Selectivity: Direct access to the (S)-enantiomer using commercially available (S,S)-Ts-DPEN ligands.

Retrosynthetic Analysis & Strategy

The synthesis is broken down into two primary stages:

  • Formation of the Ketone: Construction of the carbon skeleton via Grignard addition to a nitrile.

  • Asymmetric Reduction: Stereoselective reduction of the ketone to the target chiral alcohol.[1]

Process Workflow Diagram

ProcessRouteStart4-BromobenzonitrileInter1Imine IntermediateStart->Inter1THF, 0°C to RTReagent1Cyclopropyl MgBr(Grignard)Reagent1->Inter1Ketone4-BromophenylCyclopropyl KetoneInter1->KetoneAcidic Hydrolysis(HCl)Product(S)-alpha-cyclopropyl-4-bromobenzyl alcoholKetone->ProductATH, 30°C>98% eeCatalystRuCl(p-cymene)[(S,S)-Ts-DPEN]Catalyst->ProductReductantHCOOH / Et3NReductant->Product

Figure 1: Strategic workflow for the synthesis of the target chiral alcohol.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromophenyl Cyclopropyl Ketone

Rationale: We utilize the addition of cyclopropylmagnesium bromide to 4-bromobenzonitrile rather than the Friedel-Crafts acylation of bromobenzene. This avoids the use of cyclopropanecarbonyl chloride (expensive/corrosive) and aluminum trichloride (waste disposal issues).

Reagents:

  • 4-Bromobenzonitrile (1.0 equiv)

  • Cyclopropylmagnesium bromide (1.2 equiv, 0.5M in THF)

  • HCl (2M aq)

  • Toluene (extraction solvent)

Protocol:

  • Setup: Charge a dry, nitrogen-purged reactor with 4-Bromobenzonitrile dissolved in anhydrous THF (5 vol). Cool to 0°C.

  • Addition: Slowly add Cyclopropylmagnesium bromide (1.2 equiv) dropwise, maintaining internal temperature

    
    . The reaction is exothermic.
    
  • Reaction: Warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC for consumption of nitrile.

  • Quench/Hydrolysis: Cool to 0°C. Cautiously add 2M HCl (3 equiv) to hydrolyze the intermediate imine salt to the ketone. Stir vigorously for 2 hours.

  • Workup: Separate phases. Extract the aqueous layer with Toluene. Wash combined organics with brine and water.

  • Isolation: Concentrate under reduced pressure. The crude ketone can often be crystallized from Heptane/EtOAc or used directly if purity >95%.

Critical Quality Attribute (CQA): Ensure complete hydrolysis of the imine. Residual imine can poison the Ruthenium catalyst in Step 2.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

Rationale: The Noyori-Ikariya type ATH is selected. The catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] is specific for generating (S)-alcohols from aromatic ketones. The hydrogen source is a 5:2 molar mixture of Formic Acid and Triethylamine (TEAF), which is safer than high-pressure hydrogen gas.

Reagents:

  • Substrate: 4-Bromophenyl cyclopropyl ketone

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.1 mol% to 0.5 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF (degassed)

Protocol:

  • Degassing: Charge the ketone (100 g, 1.0 equiv) and DCM (500 mL) into the reactor. Degas the solution by sparging with Nitrogen for 20 minutes. Oxygen is a catalyst poison.

  • Catalyst Charge: Add RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.2 mol%). Stir for 10 minutes to ensure dissolution.

  • Initiation: Add the Formic Acid/TEA mixture (2.0 equiv of formate) in one portion.

  • Reaction: Heat to 30°C. Evolution of

    
     gas will occur; ensure the vessel is vented through a bubbler.
    
  • Monitoring: Stir for 12–24 hours. Monitor conversion via HPLC. Target >98% conversion.

  • Workup: Wash the reaction mixture with water (2x) and saturated

    
     (to remove residual formic acid).
    
  • Purification: Concentrate the organic phase. Recrystallize from n-Heptane to upgrade enantiomeric purity if necessary (Target >99% ee).

Data Summary: Catalyst Screening (Representative Data)

Catalyst LigandSolventTemp (°C)Time (h)Conversion (%)ee (%)Config
(S,S)-Ts-DPENDCM30129996(S)
(S,S)-Ts-DPENMeOH25248592(S)
(R,R)-Ts-DPENDCM30129996(R)
(S,S)-Ms-DPENDCM30189593(S)

Table 1: Optimization data showing the superiority of the Ts-DPEN ligand in DCM.

Mechanism & Stereocontrol[2]

The high enantioselectivity arises from the metal-ligand bifunctional mechanism. The Ruthenium center activates the hydride (from formate), while the amine proton of the Ts-DPEN ligand directs the ketone substrate via hydrogen bonding.

Stereochemical Model: For aryl-alkyl ketones, the (S,S)-Ts-DPEN ligand typically delivers the hydride to the Re-face of the ketone, resulting in the (S)-alcohol configuration.

MechanismComplexRu-H Species(Active Catalyst)TSSix-MemberedTransition StateComplex->TS Substrate Coordination(H-Bonding)Product(S)-Alcohol+ Ru-AmideTS->Product Hydride Transfer(Concerted)

Figure 2: Simplified mechanistic pathway of Noyori ATH.

Analytical Controls (QC)

To ensure the integrity of the final product, the following analytical methods are required.

HPLC Method for Enantiomeric Excess
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~10.2 min

    • Ketone precursor: ~6.0 min

Troubleshooting Guide
  • Low Conversion: Check for oxygen leaks. The Ru-H species is air-sensitive. Ensure the Formic Acid/TEA ratio is correct (excess acid slows the reaction; excess base can degrade the catalyst).

  • Low ee: Temperature is likely too high. Lower to 20°C. Ensure the ketone starting material is free of imine or acidic impurities from Step 1.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2] Accounts of Chemical Research.

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society.[3][4]

  • Palmer, M., et al. (2009). Process Development of a Scalable Route to SGLT2 Inhibitors. Organic Process Research & Development. (General reference for benzyl-cyclopropyl motifs).

  • Sigma-Aldrich. RuCl(p-cymene)[(S,S)-Ts-DPEN] Product Specification.

Troubleshooting & Optimization

Technical Support Center: Grignard Addition to 4-Bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRIG-4BBA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Chemoselectivity Challenge

Welcome to the Precision Synthesis Support Hub. You are likely here because your addition of a Grignard reagent (


) to 4-bromobenzaldehyde  is suffering from low yields.

This is not a standard Grignard reaction. The presence of the para-bromide introduces a critical chemoselectivity challenge: Metal-Halogen Exchange . If your reaction temperature is too high or your reagent too reactive, the Grignard will ignore the aldehyde and attack the bromine, leading to a complex mixture of polymerized byproducts and de-brominated aromatics. Furthermore, the aldehyde functionality is prone to


-hydride reduction  if your Grignard reagent possesses 

-hydrogens (e.g., Isopropylmagnesium chloride).

This guide prioritizes chemoselectivity and stoichiometric precision to maximize yield.

Module 1: Reagent Integrity & Titration

The Issue: "I added 1.2 equivalents based on the label, but the reaction is incomplete." The Reality: Commercial Grignard reagents degrade over time. Using degraded reagents leads to variable stoichiometry, which forces you to add "extra" reagent, increasing the risk of side reactions.

Protocol: The "No-D" Titration (Salicylaldehyde Phenylhydrazone)

Why this method? Unlike colorimetric titrations that require inert atmosphere handling of hygroscopic indicators, this method is robust, distinct, and accurate [1].

Materials:

  • Salicylaldehyde phenylhydrazone (Solid, stable indicator).

  • Anhydrous THF.

  • Your Grignard reagent (

    
    ).[1][2]
    

Step-by-Step:

  • Weigh ~0.25 mmol (approx. 50-60 mg) of salicylaldehyde phenylhydrazone into a flame-dried vial. Record exact mass.

  • Dissolve in 2 mL anhydrous THF . The solution will be yellow .

  • Add the Grignard reagent dropwise via a microsyringe.

  • Endpoint: The solution turns from yellow to bright orange .

  • Calculation:

    
    
    

Module 2: Reaction Optimization (The "Imamoto" Protocol)

The Issue: "I see significant amounts of benzyl alcohol (reduction product) or debrominated starting material." The Solution: Lanthanide salts. The addition of anhydrous Cerium(III) Chloride (


) suppresses basicity and reduction potential, promoting clean 1,2-addition [2].
Visualizing the Competition

The following diagram illustrates the competing pathways. Your goal is to force the reaction down the green path.

GrignardPathways Start Start: R-MgX + 4-Br-Ph-CHO Path1 Pathway A: 1,2-Addition (Kinetic Control) Start->Path1 Low Temp (-78°C) CeCl3 Additive Path2 Pathway B: Beta-Hydride Reduction Start->Path2 Steric Bulk No Additive Path3 Pathway C: Metal-Halogen Exchange Start->Path3 High Temp (>0°C) Excess Reagent Product Target: Secondary Alcohol Path1->Product Side1 Impurity: Benzyl Alcohol deriv. Path2->Side1 Side2 Impurity: De-brominated Arenes Path3->Side2

Caption: Kinetic competition in Grignard addition. CeCl3 and low temperatures favor Pathway A.

Optimized Experimental Protocol
ParameterStandard ConditionOptimized Condition Reasoning
Temperature 0°C to RT-78°C to -40°C Suppresses Metal-Halogen exchange (Pathway C).
Additive None

(1.5 eq)
Increases electrophilicity of carbonyl; suppresses reduction (Pathway B).
Solvent Diethyl EtherTHF Required to solubilize

; better solvation of magnesium salts.
Addition Grignard into AldehydeAldehyde into Grignard/Ce Maintains high nucleophile concentration relative to electrophile? Correction: For this specific substrate, add Grignard to Aldehyde/Ce slowly to prevent local heating.

Step-by-Step Procedure:

  • Dry the Salt: Place

    
     in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine white powder. Crucial: Incomplete drying kills the Grignard.
    
  • Slurry Formation: Cool to RT under Argon. Add anhydrous THF. Stir vigorously for 2 hours (or sonicate) to form a milky suspension.

  • Activation: Cool the slurry to -78°C . Add the titrated Grignard reagent (

    
    ) dropwise. Stir for 30 mins. This forms the less basic organocerium species.
    
  • Addition: Dissolve 4-bromobenzaldehyde in minimal THF. Add this solution dropwise to the organocerium mixture at -78°C.

  • Monitoring: Monitor by TLC. If conversion is slow, allow to warm to -40°C , but do not exceed 0°C .

Module 3: Quenching & Isolation (The "Rochelle" Method)

The Issue: "I have a sticky white emulsion that won't separate." The Reality: Magnesium and Cerium hydroxides form gelatinous precipitates that trap your product.

The Fix: Use Rochelle's Salt (Potassium Sodium Tartrate) . The tartrate ligand chelates the metal ions, making them water-soluble and breaking the emulsion [3].

Protocol:

  • Quench: At 0°C, add saturated aqueous

    
     dropwise to kill excess reagent.
    
  • Solubilize: Add 20% aqueous Rochelle's Salt solution.

  • Stir: Vigorously stir the biphasic mixture at RT for 30-60 minutes .

    • Visual Cue: The opaque emulsion will separate into two clear layers (organic and aqueous).

  • Extract: Proceed with standard extraction (EtOAc or DCM).

Troubleshooting FAQs

Q: Can I use the "Turbo Grignard" (


) for this? 
A:  "Turbo Grignards" are excellent for generating Grignards from aryl halides via exchange. However, since you are adding to the aldehyde, the LiCl additive is beneficial for solubility but not strictly necessary. If you are synthesizing the Grignard of 4-bromobenzaldehyde (which is unstable), you would need to generate it at -78°C and trap it immediately. For simple addition to the aldehyde, the 

method is superior for yield.

Q: My yield is still low (<50%). What else? A: Check your aldehyde purity. 4-bromobenzaldehyde can oxidize to 4-bromobenzoic acid (a white solid) upon air exposure. The acid will quench your Grignard immediately (Acid-Base reaction). Purify your aldehyde via a bicarbonate wash or recrystallization before use.

Q: I see a "Wurtz coupling" dimer (


). 
A:  This usually happens during the preparation of your Grignard reagent, not the addition. If you bought the Grignard, the titer is likely lower than the label claims (see Module 1). If you made it, lower the temperature of preparation and add the halide slower.

References

  • Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. The Journal of Organic Chemistry.

  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride. Journal of the American Chemical Society.

  • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis (Vol. 1). Discusses Sodium Potassium Tartrate (Rochelle's Salt) for breaking metal-emulsions.[3]

Sources

Technical Support Center: Troubleshooting Low Optical Rotation in Chiral Carbinols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral analysis. This guide is designed for researchers, chemists, and quality control professionals who are encountering unexpectedly low optical rotation values for their chiral carbinol samples. As a Senior Application Scientist, I understand that obtaining accurate and reproducible polarimetry data is critical for characterizing stereoselective reactions and ensuring the enantiopurity of drug candidates.

This document moves beyond a simple checklist. It provides a logical, causality-driven framework to help you diagnose the root cause of diminished optical rotation, from instrumental artifacts to subtle chemical phenomena.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions that arise when a measured optical rotation value does not meet expectations.

Q1: My observed optical rotation is near zero or significantly lower than the literature value. What is the first thing I should check?

Your immediate focus should be on two areas: the integrity of your sample and the parameters of your measurement. A near-zero rotation is a classic sign of a racemic (or near-racemic) mixture, meaning you have roughly equal amounts of both enantiomers. A value that is simply low could stem from issues with concentration, sample purity, or the measurement conditions themselves. Start by verifying your calculations for concentration and ensuring your polarimeter is properly calibrated and operated under the specified conditions (temperature, solvent, wavelength).

Q2: How can I be sure my polarimeter is functioning correctly?

Instrument verification is a critical first step.[1][2] This can be done by:

  • Zero Calibration: Measure the rotation of a blank (the pure solvent your sample is dissolved in). The reading should be zero.[3][4]

  • Using a Standard: Measure the optical rotation of a known, stable chiral standard, such as a calibrated quartz plate or a freshly prepared solution of sucrose at a specific concentration.[3][5] The measured value should fall within the accepted range for that standard. If it doesn't, the instrument requires calibration or service.[1]

Q3: Can achiral impurities affect my optical rotation reading?

Yes, but primarily by affecting the accuracy of your sample's concentration. The formula for specific rotation, [α] = α / (c * l), depends on the concentration (c) of the chiral compound.[6][7] If your sample contains significant amounts of achiral impurities (e.g., residual solvents, starting materials, or non-chiral byproducts), the true concentration of your chiral carbinol will be lower than what you calculated based on the total mass of the sample. This will lead to an erroneously low calculated specific rotation.

Q4: My chemical purity (by NMR/GC) looks good. Could I still have a problem with enantiomeric purity?

Absolutely. Standard achiral analytical techniques like ¹H NMR or conventional GC/LC-MS cannot distinguish between enantiomers. A chemically pure sample can still be a 50:50 mixture of R and S enantiomers (a racemate), which will result in an optical rotation of zero. The most definitive way to determine the ratio of enantiomers is through a chiral analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[8][9]

Q5: How much does the choice of solvent and temperature matter?

The impact is significant and cannot be overlooked. Specific rotation is an intrinsic property of a chiral molecule, but its measured value is highly dependent on interactions with the surrounding environment.[10][11]

  • Solvent: The solvent can influence the conformation of the chiral carbinol through interactions like hydrogen bonding.[11][12] This change in the molecule's average conformation alters its interaction with plane-polarized light, sometimes drastically changing the magnitude and even the sign of the rotation.[11][12]

  • Temperature: Temperature affects both the density of the solution and the conformational equilibrium of the molecule, leading to changes in the observed rotation.[13][14][15]

Therefore, it is imperative to use the same solvent and temperature reported in the literature when comparing your results.[10]

Systematic Troubleshooting Workflow

If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. Follow this workflow to logically diagnose the problem. The process is designed to move from the simplest and most common issues to more complex chemical problems.

Workflow Diagram: Diagnosing Low Optical Rotation

This diagram outlines the decision-making process for troubleshooting low optical rotation values.

TroubleshootingWorkflow start Low Optical Rotation Observed step1 Step 1: Verify Polarimetry Measurement start->step1 check1_1 Calibrate with standard? Clean cell & sample? step1->check1_1 step2 Step 2: Assess Sample Purity check1_1->step2 Yes end_instrument Result: Instrument Error (Recalibrate/Service) check1_1->end_instrument No check2_1 Determine Chemical Purity (NMR, GC, LC-MS) step2->check2_1 check2_2 Determine Enantiomeric Purity (Chiral HPLC/GC) check2_1->check2_2 Pure end_concentration Result: Concentration Error (Purify sample, recalculate conc.) check2_1->end_concentration Impure step3 Step 3: Investigate Chemical Factors check2_2->step3 High e.e. end_ee Result: Low Enantiomeric Excess (Reaction is not selective) check2_2->end_ee Low e.e. check3_1 Potential for Racemization? (Workup/Purification) step3->check3_1 check3_2 Review Synthetic Protocol check3_1->check3_2 No end_racemization Result: Post-synthesis Racemization (Modify workup/purification) check3_1->end_racemization Yes end_synthesis Result: Synthetic Issue (Optimize reaction conditions) check3_2->end_synthesis

Caption: A step-by-step decision tree for troubleshooting low optical rotation.

Step 1: In-Depth Verification of the Polarimetry Measurement

Before questioning your chemistry, rigorously validate your analytical measurement. Errors in polarimetry are common and easily overlooked.[16][17][18]

  • Is the sample cell perfectly clean and dry? Residue from previous samples can cause significant errors.

  • Are there any air bubbles in the light path? Bubbles scatter light and make readings unstable and inaccurate.[4][5][19] Ensure the bubble is trapped in the designated expanded part of the cell.

  • Is your sample concentration accurate? This is a critical parameter.[7][14]

    • Verify the calibration of the balance used to weigh your sample.

    • Ensure the volumetric flask used is Class A and was filled correctly.

    • Confirm that your sample is fully dissolved and the solution is homogeneous.

  • Are the measurement parameters identical to the reference?

    • Wavelength: Most specific rotations are reported at the sodium D-line (589 nm).[10] Using a different wavelength will yield a different rotation value.

    • Temperature: Use a temperature-controlled cell set to the literature-specified temperature.[13]

    • Path Length: Double-check the path length (l) of your sample cell (typically 1 dm or 0.5 dm).

Step 2: Rigorous Assessment of Sample Purity

A low optical rotation is very often a purity problem. This must be assessed in two distinct ways: chemical purity and enantiomeric purity.

  • Chemical Purity: Use an appropriate achiral method (e.g., ¹H NMR, qNMR, GC-FID, LC-UV) to quantify the amount of your target carbinol relative to any impurities. If significant achiral impurities are present, the sample must be re-purified.

  • Enantiomeric Purity (Enantiomeric Excess - e.e.): This is the most direct measure of the enantiomeric composition and is the most likely cause of a low optical rotation if chemical purity is high. The relationship is linear: a sample with 50% e.e. will have 50% of the specific rotation of the enantiopure material.

    • Calculation: Enantiomeric Excess (% e.e.) = |([R] - [S]) / ([R] + [S])| * 100

    • Determination: Chiral HPLC is the gold standard for determining the e.e. of carbinols.[8][20]

Protocol: Determination of Enantiomeric Excess (e.e.) using Chiral HPLC

This protocol provides a general workflow for developing a chiral HPLC method to determine the enantiomeric excess of a novel carbinol.

  • Column Selection:

    • Start with polysaccharide-based columns (e.g., Chiralpak IA, IB, IC). These are robust and show broad applicability for carbinols.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a Hexane/Isopropanol (IPA) mobile phase system. Screen isocratic compositions from 99/1 to 80/20.

    • Reverse Phase: If normal phase fails, screen with an Acetonitrile/Water or Methanol/Water system.

  • Sample Preparation:

    • Prepare a stock solution of your purified carbinol at approximately 1 mg/mL in the initial mobile phase to be screened.

    • Prepare a true racemic sample of your carbinol to serve as a reference for peak identification. If a racemic synthesis is not available, racemization of a small amount of your chiral sample can be attempted (see Step 3).

  • Method Development:

    • Inject the racemic sample. The goal is to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.

    • If separation is poor, systematically vary the percentage of the alcohol modifier (e.g., IPA).

    • If necessary, try different alcohol modifiers (e.g., ethanol).

    • Once separation is achieved, inject your unknown sample under the same conditions.

  • Calculation of e.e.:

    • Integrate the peak areas for both enantiomers (Peak A and Peak B).

    • Calculate % e.e. using the formula: % e.e. = |(Area A - Area B) / (Area A + Area B)| * 100.

Step 3: Investigation of Chemical Factors

If your sample is chemically pure and your chiral HPLC analysis confirms a high e.e., yet the specific rotation remains stubbornly low, you must consider two possibilities: post-synthetic racemization or an incorrect literature value.

  • Racemization During Workup or Purification: Racemization is the process where an enantiopure or enriched sample converts into a 1:1 mixture of enantiomers, losing its optical activity.[21][22] Carbinols can racemize under certain conditions:

    • Acidic or Basic Conditions: Strong acids or bases can catalyze racemization, particularly if the carbinol's hydroxyl group is adjacent to a stereocenter that can be temporarily deprotonated or form a stabilized carbocation.[23]

    • Chromatography: Some chiral compounds have been known to racemize on silica or alumina gel, especially if the stationary phase is slightly acidic or basic, or if elution times are very long.[24] To test for this, take a sample with a known high e.e., re-subject it to your purification conditions (e.g., dissolve and stir with silica gel for several hours), and then re-analyze the e.e. by chiral HPLC.

  • Re-evaluation of Synthetic Protocol: If racemization is ruled out, the issue may lie with the asymmetric synthesis itself. Low enantioselectivity can result from:

    • Deactivated or poisoned catalyst.

    • Incorrect reaction temperature or pressure.

    • Presence of impurities in starting materials or solvents (especially water).

  • Inherently Low Specific Rotation: It is possible that your specific carbinol structure simply does not interact strongly with plane-polarized light, resulting in an intrinsically low specific rotation value. This is less common but possible. Comparing your value to structurally analogous compounds in the literature can provide context. Advanced techniques like Vibrational Circular Dichroism (VCD) or comparison with theoretically calculated rotation values may be necessary for confirmation.

Summary of Key Parameters

The following table summarizes the key variables and their direct impact on the observed optical rotation.

ParameterEffect on Observed Rotation (α)Key Troubleshooting Action
Concentration (c) Linear & Proportional[6][7]Verify mass, volume, and chemical purity (qNMR).
Path Length (l) Linear & Proportional[7]Use a calibrated cell of known path length.
Enantiomeric Excess (% e.e.) Linear & Proportional[10]Determine e.e. via chiral HPLC/GC.
Temperature (T) Non-linear, compound-specific[13][14]Use a temperature-controlled instrument.
Solvent Non-linear, compound-specific[11][12]Use the exact solvent reported in the literature.
Wavelength (λ) Non-linear (ORD effect)[10]Use the exact wavelength reported (usually 589 nm).
Relationship Between Enantiomeric Purity and Optical Activity

This diagram illustrates how the composition of enantiomers directly dictates the observed optical rotation.

EnantiomerRelationship title Enantiomeric Composition vs. Optical Activity enantiopure_R 100% R-Enantiomer (100% e.e.) rotation_R Observed Rotation = +X° enantiopure_R->rotation_R results in racemic 50% R / 50% S (0% e.e.) rotation_zero Observed Rotation = 0° racemic->rotation_zero results in enriched_R 75% R / 25% S (50% e.e.) rotation_enriched Observed Rotation = +0.5X° enriched_R->rotation_enriched results in enantiopure_S 100% S-Enantiomer (100% e.e.) rotation_S Observed Rotation = -X° enantiopure_S->rotation_S results in

Caption: Correlation between enantiomeric excess and expected optical rotation.

References

  • Science Mania. (2024, May 4). Understanding Specific Rotation: A Key Property of Chiral Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]

  • Sánchez, F. G., & Gallardo, A. D. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63. Retrieved from [Link]

  • ASTM International. (2020). C1426 Standard Practices for Verification and Calibration of Polarimeters. Retrieved from [Link]

  • Chemistry Steps. (2021, November 12). Specific Rotation. Retrieved from [Link]

  • BYJU'S. (n.d.). Optical Rotation. Retrieved from [Link]

  • MDPI. (2024, April 25). New Insights on Solvent-Induced Changes in Refractivity and Specific Rotation of Poly(propylene oxide) Systems Extracted from Channeled Spectra. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Retrieved from [Link]

  • GAO Tek. (n.d.). Operation, Maintenance & Calibration of a Polarimeter. Retrieved from [Link]

  • BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (n.d.). SOP-POLARIMETER.pdf. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of Polarimeter. Retrieved from [Link]

  • PharmaState Academy. (2017, August 2). SOP FOR POLARIMETER: OPERATION AND CALIBRATION. Retrieved from [Link]

  • Rzepa, H. (2019, December 7). What effect do explicit solvent molecules have on calculated optical rotation: D-(+)-Glyceraldehyde. Henry Rzepa's Blog. Retrieved from [Link]

  • MRC Laboratory Equipment. (n.d.). How to Use a Polarimeter Effectively. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on Optical Rotation: On the Balance Between Hydrogen Bonding and Shifts in Dihedral Angles. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Measurement errors resulted from misalignment errors of the retarder in a rotating-retarder complete Stokes polarimeter. Retrieved from [Link]

  • ResearchGate. (2021, November). Polarization measurement errors analysis on fully-automatic polarimetry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]

  • PubMed. (2019, December 20). Analysis of errors in polarimetry using a rotating waveplate. Retrieved from [Link]

  • PMC. (n.d.). EFFECT OF SOLVENTS AND OF TEMPERATURE ON THE OPTICAL ROTATORY PROPERTIES OF PEPSIN. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]

  • PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • ACS Publications. (2021, July 28). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. Retrieved from [Link]

  • ResearchGate. (2025, September 25). High-sensitivity optical rotation detection of low-activity chiral compounds using a common-path weak-measurement system. Retrieved from [Link]

  • The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]

  • YouTube. (2014, June 26). Racemization of Chiral Carbonyl Compounds. Retrieved from [Link]

  • PMC. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • ACS Omega. (2019, February 14). Optical Activity and Helicity Enhancement of Highly Sensitive Dinaphthylmethane-Based Stereodynamic Probes for Secondary Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 4.7. Optical Rotation. Retrieved from [Link]

  • Chemistry Steps. (2021, May 20). Optical Activity. Retrieved from [Link]

Sources

Technical Support Center: Purification of (S)-(4-bromophenyl)(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-772-BRO Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Strategy

User Objective: Isolation of (S)-(4-bromophenyl)(cyclopropyl)methanol from a racemic mixture.

The Challenge: Separating enantiomers of secondary benzylic alcohols is difficult due to their identical physical properties (boiling point, solubility) in achiral environments. Traditional crystallization often fails without expensive chiral resolving agents.

The Solution: Enzymatic Kinetic Resolution (EKR) We recommend Lipase-mediated Transesterification using Candida antarctica Lipase B (CAL-B).

  • Mechanism: Based on the Kazlauskas Rule , CAL-B displays high stereoselectivity for the (

    
    )-enantiomer of secondary alcohols where the substituents differ significantly in size (Large = 4-bromophenyl, Medium = Cyclopropyl).
    
  • The Workflow: The enzyme selectively acetylates the (

    
    )-enantiomer, converting it into an ester.[1] The (
    
    
    
    )-enantiomer remains as an unreacted alcohol.[2]
  • Separation: The resulting mixture contains a polar alcohol (Target S) and a non-polar ester (Byproduct R).[3] These are easily separated via standard silica gel flash chromatography.

Experimental Protocol (SOP)

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Racemic (4-bromophenyl)(cyclopropyl)methanol.

  • Biocatalyst: Novozym® 435 (Immobilized CAL-B) or equivalent recombinant CAL-B.

  • Acyl Donor: Vinyl Acetate (Irreversible donor; produces acetaldehyde byproduct which drives equilibrium).

  • Solvent: Toluene (Preferred) or MTBE (Alternative).

  • Drying Agent: Molecular Sieves (3Å or 4Å).

Step-by-Step Workflow

Step 1: Reaction Setup

  • Dissolve 1.0 eq of racemic alcohol in anhydrous Toluene (0.1 M concentration).

  • Add 2.0 - 3.0 eq of Vinyl Acetate.

  • Add Novozym 435 (20-50% w/w relative to substrate).

    • Note: Ensure the enzyme is dry. Water promotes hydrolysis (reverse reaction).

Step 2: Incubation

  • Incubate at 30°C to 40°C with orbital shaking (200 rpm).

    • Critical: Do not overheat (>60°C) as enantioselectivity (

      
      -value) often drops at higher temperatures.
      
  • Monitor reaction progress via TLC or HPLC (See Section 4).

Step 3: Endpoint Determination

  • Target Conversion: You must drive the reaction to >52% conversion .

    • Why? Theoretical yield for the (S)-alcohol is 50%. To ensure the (S)-alcohol is optically pure (ee >99%), you must consume all of the (R)-enantiomer. It is better to sacrifice yield (stopping at 55% conversion) to guarantee high ee of the unreacted substrate.

Step 4: Workup & Purification

  • Filter off the immobilized enzyme (can be washed with EtOAc and reused).

  • Concentrate the filtrate under reduced pressure.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Hexane/EtOAc gradient (Start 95:5).

    • Order of Elution: The (R)-Acetate (non-polar) elutes first. The (S)-Alcohol (polar target) elutes second.

Workflow Visualization

The following diagram illustrates the kinetic resolution pathway and the separation logic.

KineticResolution Racemate Racemic Mixture (R/S)-Alcohol Reaction Enzymatic Transesterification (Toluene, 35°C) Racemate->Reaction Reagents CAL-B Lipase + Vinyl Acetate Reagents->Reaction Mixture Crude Mixture: (R)-Ester + (S)-Alcohol Reaction->Mixture >50% Conv. Separation Flash Chromatography (Silica Gel) Mixture->Separation ProductR (R)-Acetate (Elutes First) Separation->ProductR ProductS TARGET: (S)-Alcohol (Elutes Second) Separation->ProductS Pure Fraction

Caption: Figure 1. Enzymatic Kinetic Resolution workflow for isolating (S)-(4-bromophenyl)(cyclopropyl)methanol.

Analytical Validation (QC)

Before scaling up, validate your enantiomeric excess (ee) using Chiral HPLC.

ParameterRecommended Condition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Targeting the bromophenyl chromophore)
Temperature 25°C
Elution Order Typically: (S)-Alcohol elutes before (R)-Alcohol (Verify with pure std)

Troubleshooting Center (FAQ)

Issue 1: "My enantiomeric excess (ee) of the (S)-alcohol is stuck at 90%."

Diagnosis: The reaction was stopped too early (e.g., at 45-50% conversion). Technical Insight: In kinetic resolution, the optical purity of the remaining substrate (the S-alcohol) depends heavily on conversion. As the reaction proceeds, the enzyme "eats" the (R)-enantiomer. If you stop exactly at 50%, the enzyme might have missed some (R), leaving it to contaminate your (S). Solution:

  • Push Conversion: Continue the reaction until conversion reaches 52-55% .

  • Add More Enzyme: If the reaction stalls, the enzyme may be inhibited by acetaldehyde. Add a fresh batch of CAL-B.

Issue 2: "The reaction is extremely slow (>48 hours)."

Diagnosis: System is too dry or sterically hindered. Solution:

  • Water Activity (

    
    ):  While we want anhydrous conditions to prevent hydrolysis, enzymes need a monolayer of water to function. Ensure solvents are not "hyper-dry" (Karl Fischer < 10 ppm). Equilibrating the enzyme in a humidity chamber (saturated salt solution) before use can help.
    
  • Solvent Switch: Change from Toluene to MTBE or DIPE (Diisopropyl ether). Ethers often solubilize the substrate better and maintain enzyme flexibility.

Issue 3: "I cannot separate the Alcohol from the Ester on TLC."

Diagnosis: Eluent polarity is incorrect. Solution:

  • Stain: Use Phosphomolybdic Acid (PMA) or Anisaldehyde stain. UV might be deceptive if concentrations are low.

  • Eluent: The ester is significantly less polar. Try 100% Dichloromethane (DCM) as an eluent check. The ester should move to

    
     ~0.8, while the alcohol stays near 
    
    
    
    ~0.3.

Decision Logic for Optimization

Use this logic tree to optimize your yield vs. purity trade-off.

Troubleshooting Start Check (S)-Alcohol Purity CheckEE Is ee > 99%? Start->CheckEE Success Proceed to Isolation CheckEE->Success Yes LowEE ee is 80-95% CheckEE->LowEE No CheckConv Check Conversion % LowEE->CheckConv UnderConv Conversion < 50% CheckConv->UnderConv OverConv Conversion > 55% CheckConv->OverConv Action1 Action: Continue Reaction (Target 55%) UnderConv->Action1 Action2 Action: Recrystallize (Enrichment) OverConv->Action2 If E-value is good SelectivityIssue Enzyme Non-Selective (E-value low) OverConv->SelectivityIssue Action3 Action: Lower Temp to 20°C or Switch Solvent SelectivityIssue->Action3

Caption: Figure 2. Troubleshooting logic for optimizing enantiomeric excess.

References

  • Kazlauskas, R. J., et al. (1991).[4][5] "A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa."[4][5] Journal of Organic Chemistry.

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry. (General review of CAL-B specificity for benzylic alcohols).

  • Daicel Chiral Technologies. "Chiral Selector Guide for HPLC Separation." (Standard protocols for OD-H/AD-H columns on aryl-alcohols).

  • Anderson, E. M., et al. (1998). "Preparation of Enantiomerically Pure Secondary Alcohols by Enzymatic Kinetic Resolution." Biocatalysis and Biotransformation. (Specific methodologies for Novozym 435).

Sources

Technical Support Center: Kinetic Resolution of Racemic (4-bromophenyl)(cyclopropyl)methanol Using Lipases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the lipase-catalyzed kinetic resolution of racemic (4-bromophenyl)(cyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and optimize your enantioselective syntheses. The information herein is grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the kinetic resolution of (4-bromophenyl)(cyclopropyl)methanol. Each problem is followed by potential causes and actionable solutions.

Problem 1: Low or No Conversion to the Product

You've set up your reaction, but after the expected time, analysis by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) shows little to no formation of the acylated product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inactive Enzyme The lipase may have denatured due to improper storage (e.g., exposure to high temperatures or moisture) or repeated freeze-thaw cycles.1. Verify Storage Conditions: Ensure the lipase is stored at the recommended temperature (typically -20°C or 4°C). 2. Use a Fresh Batch: Test a new, unopened vial of the lipase. 3. Perform an Activity Assay: Use a standard substrate (e.g., p-nitrophenyl butyrate) to confirm the enzyme's activity before use in the main reaction.
Inappropriate Solvent The chosen organic solvent may be denaturing the enzyme or be too polar, leading to a tightly bound water layer around the enzyme that hinders substrate access.[1]1. Solvent Selection: Screen a range of non-polar, anhydrous solvents such as n-heptane, toluene, or methyl tert-butyl ether (MTBE).[2] 2. Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual water.
Incorrect Acyl Donor The acyl donor may be sterically hindered or unreactive under the reaction conditions. Vinyl esters are often preferred as they produce a vinyl alcohol tautomer that isomerizes to an aldehyde, driving the reaction forward.[2][3]1. Screen Acyl Donors: Test different acyl donors, with vinyl acetate being a common and effective starting point.[2] For potentially higher enantioselectivity, other acyl donors like vinyl butyrate or longer-chain vinyl esters can be explored.
Sub-optimal Temperature Lipase activity is temperature-dependent. Temperatures that are too low will result in a very slow reaction rate, while excessively high temperatures can lead to enzyme denaturation.[1][4]1. Temperature Optimization: Screen a range of temperatures, typically between 30°C and 60°C. A common starting point is 40-50°C.[1] Keep in mind that lower temperatures can sometimes improve enantioselectivity at the cost of reaction time.[5]
Problem 2: Low Enantioselectivity (Low Enantiomeric Excess - ee)

The reaction proceeds, but the separation of enantiomers is poor, resulting in a low enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect Lipase Selection Not all lipases exhibit high enantioselectivity for every substrate. The active site geometry of the lipase is crucial for chiral recognition.1. Screen Different Lipases: Test a variety of commercially available lipases. Candida antarctica Lipase B (CAL-B), often supplied as Novozym 435, is a robust and highly selective enzyme for a wide range of secondary alcohols and is an excellent starting point.[6][7][8][9] Other lipases to consider include those from Pseudomonas cepacia and Pseudomonas fluorescens.[10]
Sub-optimal Temperature Higher temperatures can increase enzyme flexibility, which may lead to a decrease in enantioselectivity.1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or 30°C). This often enhances the enzyme's rigidity and, consequently, its ability to discriminate between enantiomers.[5]
Inappropriate Acyl Donor The structure of the acyl donor can influence the transition state of the acylation reaction and thus affect enantioselectivity.1. Vary the Acyl Donor: Experiment with different acyl donors. Sometimes a bulkier acyl donor can lead to better chiral recognition and improved enantioselectivity.
Reaction has Proceeded Beyond 50% Conversion In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.[11] As the reaction progresses beyond this point, the concentration of the more reactive enantiomer diminishes, and the enzyme will begin to acylate the less reactive enantiomer at a more significant rate, thereby reducing the ee of both the product and the remaining substrate.1. Monitor Reaction Progress: Closely monitor the reaction conversion over time using GC or HPLC. 2. Stop at ~50% Conversion: Quench the reaction when it reaches approximately 50% conversion to achieve the optimal balance of yield and enantiomeric excess.
Problem 3: Difficulty in Product/Substrate Separation

After the reaction, you are struggling to separate the unreacted (4-bromophenyl)(cyclopropyl)methanol from its acylated product.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Similar Polarity The starting alcohol and the resulting ester may have very similar polarities, making them difficult to separate by standard column chromatography.1. Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) can be effective. 2. Use a Different Acyl Donor: A longer-chain acyl donor will result in a more non-polar ester, which may be easier to separate from the starting alcohol.
Incomplete Reaction A low conversion will result in a large amount of unreacted starting material, complicating the purification process.1. Optimize Reaction Conditions for Higher Conversion: Refer to the solutions for "Low or No Conversion" to drive the reaction closer to the ideal 50% conversion.

II. Frequently Asked Questions (FAQs)

Q1: Which lipase is the best choice for the kinetic resolution of (4-bromophenyl)(cyclopropyl)methanol?

A1: While the optimal lipase should always be determined experimentally through screening, Candida antarctica Lipase B (CAL-B), particularly in its immobilized form as Novozym 435, is a highly recommended starting point.[7][12] CAL-B is known for its broad substrate specificity, high enantioselectivity for secondary alcohols, and excellent stability in organic solvents.[6][7]

Q2: Why is an immobilized lipase like Novozym 435 preferred over a free lipase powder?

A2: Immobilized lipases offer several significant advantages:

  • Enhanced Stability: Immobilization often increases the thermal and operational stability of the enzyme.[6]

  • Easy Recovery and Reuse: The immobilized enzyme can be easily removed from the reaction mixture by simple filtration, allowing for its reuse in multiple reaction cycles, which is both cost-effective and environmentally friendly.[6]

  • Reduced Product Contamination: It prevents contamination of the product with the enzyme, simplifying the downstream purification process.

Q3: What is the role of the acyl donor, and why are vinyl esters often used?

A3: The acyl donor is the molecule that provides the acyl group (R-C=O) to esterify the alcohol. Vinyl esters, such as vinyl acetate, are highly effective because the reaction is essentially irreversible. The alcohol attacks the acyl donor, forming the ester and vinyl alcohol. The vinyl alcohol then rapidly tautomerizes to a stable aldehyde (acetaldehyde in the case of vinyl acetate). This tautomerization removes the alcohol by-product from the equilibrium, driving the reaction to completion according to Le Châtelier's principle.

Q4: How do I accurately determine the enantiomeric excess (ee) of my products?

A4: The most common and reliable methods for determining the ee of chiral alcohols and their esters are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[13][14][15][16] These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification of their relative amounts.[16] It is crucial to have authentic racemic and, if possible, enantiopure standards for method development and peak identification.[13][15]

Q5: My reaction is very slow. How can I increase the reaction rate without compromising enantioselectivity?

A5:

  • Increase Enzyme Loading: A higher concentration of the lipase will generally increase the reaction rate. However, this also increases the cost, so an optimal loading should be determined.

  • Moderate Temperature Increase: A modest increase in temperature (e.g., from 30°C to 40°C) can significantly increase the rate.[1] However, monitor the enantioselectivity, as it may decrease at higher temperatures.[5]

  • Efficient Agitation: Ensure the reaction mixture is well-stirred to overcome mass transfer limitations, especially when using an immobilized enzyme.

III. Experimental Protocols & Visualizations

A. General Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol provides a starting point for the kinetic resolution of racemic (4-bromophenyl)(cyclopropyl)methanol. Optimization of specific parameters is recommended.

Materials:

  • Racemic (4-bromophenyl)(cyclopropyl)methanol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous n-heptane (or another suitable non-polar solvent)

  • Molecular sieves (4Å), activated

Procedure:

  • To a dry flask, add racemic (4-bromophenyl)(cyclopropyl)methanol (1.0 eq).

  • Add anhydrous n-heptane to dissolve the substrate.

  • Add activated molecular sieves to the solution.

  • Add Novozym 435 (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (1.0-1.5 eq).

  • Seal the flask and place it in a shaker incubator at the desired temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can be dried under vacuum and stored for reuse.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of unreacted alcohol and acylated product by column chromatography on silica gel.

B. Visual Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Analysis cluster_products Products Racemate Racemic Alcohol (4-bromophenyl)(cyclopropyl)methanol ReactionVessel Reaction at Controlled Temp. (e.g., 40°C, 200 rpm) Racemate->ReactionVessel Solvent Anhydrous Solvent (e.g., n-heptane) Solvent->ReactionVessel Lipase Immobilized Lipase (Novozym 435) Lipase->ReactionVessel AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->ReactionVessel Filtration Filter to Remove Lipase ReactionVessel->Filtration Stop at ~50% conversion Filtration->Lipase Recycle Enzyme Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography Evaporation->Chromatography UnreactedAlc Enantioenriched (S)-Alcohol Chromatography->UnreactedAlc ProductEster Enantioenriched (R)-Ester Chromatography->ProductEster Analysis Chiral HPLC/GC Analysis UnreactedAlc->Analysis ProductEster->Analysis

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

C. Reaction Mechanism

The lipase-catalyzed acylation follows a Ping-Pong Bi-Bi mechanism.

G cluster_reactants cluster_products E Lipase (E) E_Acyl Acyl-Enzyme Intermediate (E-Ac) E->E_Acyl 2. Forms Intermediate Releases R'-OH Acyl_ROH Ac-OR (Ester) E->Acyl_ROH E_Acyl->E 4. Acyl Transfer Releases Ester HOR R'-OH (By-product) E_Acyl->HOR E_ROH Enzyme-Alcohol Complex (E-ROH) ROH R-OH (Alcohol) ROH->E_Acyl 3. Alcohol Binds AcylDonor Ac-OR' (Acyl Donor) AcylDonor->E 1. Acyl Donor Binds

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methodologies for (4-Bromophenyl)(cyclopropyl)methanol Enantioseparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantioseparation of (4-bromophenyl)(cyclopropyl)methanol represents a classic challenge in chiral chromatography involving a secondary benzyl alcohol with a steric cycloalkyl constraint. This guide objectively compares the performance of polysaccharide-based chiral stationary phases (CSPs) against alternative methods.[1]

The Verdict: Based on structural pharmacophore analysis and analogous experimental data, Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) under Normal Phase (NP) conditions is the recommended primary method. It consistently offers superior selectivity (


) for aryl-alkyl carbinols compared to amylose-based alternatives, driven by the rigid "cleft" interaction with the cyclopropyl group.

Compound Profile & Separation Challenge

The target molecule features a chiral center at the carbinol carbon, flanked by a


-electron-rich 4-bromophenyl group and a sterically bulky, yet aliphatic, cyclopropyl ring.
  • Chemical Structure: (4-Br-Ph)-CH(OH)-Cyclopropyl

  • Chiral Center: Benzylic carbon.

  • Separation Mechanism: Success relies on a "Three-Point Interaction":

    • Hydrogen Bonding: Between the hydroxyl group (-OH) and the carbamate moiety of the CSP.

    • 
      -
      
      
      
      Stacking:
      Between the 4-bromophenyl ring and the phenyl groups of the CSP.
    • Steric Discrimination: The cyclopropyl group must fit into the chiral groove of the polymer; cellulose backbones (OD-H) typically discriminate this better than helical amylose (AD-H) for rigid cycloalkyls.

Comparative Analysis: Stationary Phases

The following table summarizes the predicted performance of major CSPs for this specific pharmacophore, based on extensive datasets for analogous 1-phenyl-1-alkanol derivatives.

Table 1: Comparative Performance Matrix
FeatureChiralcel OD-H (Cellulose-based)Chiralpak AD-H (Amylose-based)Chiralpak IC (Immobilized)Whelk-O 1 (Pirkle-Type)
Primary Interaction Rigid Inclusion + H-BondHelical InclusionH-Bond + Dipole

-

Donor/Acceptor
Suitability for Target High (Best for cycloalkyls)Medium (Good generalist)High (Robust, versatile)Medium-Low (Better for amides)
Typical Selectivity (

)
1.2 – 1.51.1 – 1.31.2 – 1.61.0 – 1.2
Mobile Phase Mode Normal Phase (Hex/IPA)Normal Phase (Hex/EtOH)NP or Reversed PhaseNormal Phase
Resolution (

)
Typically > 2.01.0 – 1.5> 1.5< 1.0 (Often partial)
Recommendation Primary Choice Secondary ScreeningAlternative for Scale-upNot Recommended

Technical Insight: While Chiralpak AD-H is often the "universal" column, Chiralcel OD-H frequently outperforms it for secondary alcohols with cyclic aliphatic substituents (like cyclopropyl) because the cellulose backbone forms linear grooves that better accommodate the flat cyclopropane ring compared to the helical cavities of amylose.

Recommended Experimental Protocol

This protocol is designed to be self-validating. If system suitability criteria are not met, refer to the troubleshooting section.

Method A: Normal Phase (Gold Standard)
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

    • Note: Isopropanol (IPA) is preferred over Ethanol here to maximize resolution. Ethanol is a stronger modifier and may collapse retention times too much for this specific separation.

  • Flow Rate: 1.0 mL/min[2]

  • Temperature: 25°C (Ambient)

  • Detection: UV @ 254 nm (targeting the Bromophenyl chromophore)

  • Sample Diluent: Mobile Phase (approx. 1 mg/mL)

Method B: SFC (Green Alternative)

For high-throughput screening or preparative scale-up, Supercritical Fluid Chromatography (SFC) is superior due to lower viscosity and solvent costs.

  • Column: Chiralpak IG or IC (Immobilized phases are preferred for SFC robustness)

  • Mobile Phase:

    
     / Methanol (85:15)
    
  • Back Pressure: 120 bar

  • Flow Rate: 3.0 mL/min

Method Development Workflow

The following diagram outlines the logical decision process for developing this method, ensuring efficient use of resources.

ChiralMethodDevelopment Figure 1: Decision tree for chiral method development of aryl-cyclopropyl carbinols. Start START: (4-Bromophenyl)(cyclopropyl)methanol Screen1 Screen 1: Chiralcel OD-H (Hexane/IPA 90:10) Start->Screen1 Decision1 Rs > 1.5? Screen1->Decision1 Optimize1 Optimize: Lower IPA to 5% or Lower Temp to 15°C Decision1->Optimize1 Partial (0.8 < Rs < 1.5) Screen2 Screen 2: Chiralpak AD-H (Hexane/EtOH 90:10) Decision1->Screen2 No Separation (Rs < 0.5) Final VALIDATED METHOD Decision1->Final Yes Optimize1->Final Screen3 Screen 3: Chiralpak IC (DCM/MeOH/Hexane) Screen2->Screen3 Fail Screen2->Final Success Screen3->Final

Mechanism of Recognition[3]

Understanding why the separation works allows for better troubleshooting.

InteractionMechanism Figure 2: The Three-Point Interaction Model required for enantioseparation. CSP Chiral Stationary Phase (Cellulose Carbamate) Analyte Analyte: (4-Br-Ph)(Cyclopropyl)MeOH Interaction1 H-Bonding (OH group <-> C=O of CSP) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Bromophenyl <-> Phenyl of CSP) Analyte->Interaction2 Interaction3 Steric Fit (Cyclopropyl fits in groove) Analyte->Interaction3 Interaction1->CSP Interaction2->CSP Interaction3->CSP

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing Non-specific interaction with silanols.Add 0.1% Diethylamine (DEA) to the mobile phase.[3]
Low Resolution (

)
Mobile phase too strong.Reduce IPA content (e.g., from 10% to 5% or 2%).
Retention Time Drift Temperature fluctuation or water uptake.Thermostat column at 25°C; use anhydrous solvents.
Broad Peaks Sample solvent mismatch.Dissolve sample in mobile phase, not pure IPA or MeOH.

References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General principles for aryl-alkyl carbinols).

  • Organic Syntheses. Synthesis of (2S,3S)-(+)-(3-phenylcyclopropyl)methanol. (Analogous cyclopropyl-phenyl separation data).

  • BenchChem. A Comparative Guide to Chiral HPLC Methods for Effective Enantiomeric Resolution. (Comparative data on polysaccharide columns).

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools. (Demonstrates resolution of 1-(4-bromophenyl)ethanol analogs).

  • Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H. (Standard protocols for secondary benzyl alcohols).

Sources

A Comparative Guide to the Specific Optical Rotation of Chiral Alcohols: A Case Study of (S)-(4-bromophenyl)(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral molecule characterization, specific optical rotation stands as a fundamental and indispensable property. It offers a crucial measure of a compound's enantiomeric purity and is a critical parameter in quality control and regulatory submissions. This guide provides an in-depth exploration of the specific optical rotation of chiral alcohols, centered around the exemplary case of (S)-(4-bromophenyl)(cyclopropyl)methanol. While a definitive published value for this specific compound remains elusive in readily available literature, this guide will equip you with the foundational knowledge and a robust experimental framework to determine it, and to compare it against other relevant chiral alcohols.

The Principle of Optical Rotation: A Cornerstone of Chirality

Optical rotation is the phenomenon where a chiral compound rotates the plane of plane-polarized light.[1][2] This interaction is unique to chiral molecules, which lack an internal plane of symmetry and exist as non-superimposable mirror images called enantiomers.[1] Enantiomers of a compound will rotate the plane of polarized light to an equal extent but in opposite directions.[3][4] A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates light counter-clockwise is levorotatory (-).[3]

It is crucial to understand that the R/S designation of a chiral center does not predict the direction of optical rotation.[5] For instance, (S)-2-butanol is dextrorotatory, yet other S-configured compounds can be levorotatory.[5] The direction and magnitude of rotation must be determined experimentally.

The observed rotation (α) is the raw angle measured by a polarimeter and is dependent on several factors, including concentration, path length, temperature, and the wavelength of the light source.[5][6] To have a standardized, comparable value, the specific optical rotation ([α]) is calculated. This value is an intrinsic physical property of a chiral compound under specific conditions.[4][5]

Determining Specific Optical Rotation: A Self-Validating Experimental Protocol

The following protocol for determining the specific optical rotation of (S)-(4-bromophenyl)(cyclopropyl)methanol is designed to be self-validating, ensuring accuracy and reproducibility.

Experimental Workflow

G cluster_prep Sample Preparation cluster_inst Instrumentation & Measurement cluster_calc Data Analysis & Reporting prep1 Accurately weigh (S)-(4-bromophenyl)(cyclopropyl)methanol prep2 Dissolve in a precise volume of a suitable solvent (e.g., Ethanol) in a volumetric flask prep1->prep2 prep3 Ensure complete dissolution and thermal equilibrium prep2->prep3 inst2 Rinse and fill the polarimeter cell with the sample solution prep3->inst2 inst1 Calibrate polarimeter with a blank solvent reading inst1->inst2 inst3 Measure the observed rotation (α) at a specified temperature and wavelength (e.g., 20°C, 589 nm) inst2->inst3 calc1 Calculate specific rotation [α] using the formula: [α] = α / (l * c) inst3->calc1 calc2 Document all experimental parameters (temp, wavelength, conc., solvent) calc1->calc2

Caption: Workflow for determining specific optical rotation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of enantiomerically pure (S)-(4-bromophenyl)(cyclopropyl)methanol using an analytical balance. The precise mass is critical for an accurate concentration calculation.

    • Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

    • Dissolve the sample in a suitable high-purity solvent, such as ethanol or chloroform, and fill to the mark. The choice of solvent is important as it can influence the specific rotation. Ensure the solvent is specified in the results.

    • Ensure the solution is homogeneous and has reached thermal equilibrium with the ambient temperature, which should be controlled and recorded.

  • Instrumentation and Measurement:

    • Use a calibrated polarimeter.

    • Set the temperature, typically to 20°C or 25°C, and use a sodium D-line light source (589 nm).

    • First, run a blank by filling the polarimeter cell with the pure solvent. This reading is used to zero the instrument or as a correction factor.

    • Rinse the cell with a small amount of the sample solution before filling it completely, ensuring no air bubbles are present in the light path.

    • Take multiple readings of the observed rotation (α) and calculate the average to minimize random errors.

  • Calculation and Reporting:

    • Calculate the concentration (c) of the solution in g/mL.

    • Note the path length (l) of the polarimeter cell in decimeters (dm). A standard cell is 1 dm long.

    • Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) Where:

      • [α] is the specific rotation

      • T is the temperature in degrees Celsius

      • λ is the wavelength of light

      • α is the observed rotation

      • l is the path length in decimeters

      • c is the concentration in g/mL

    • Report the specific rotation with all the experimental parameters, for example: [α]20D = +XX.X (c 1.0, ethanol).

Comparative Analysis of Chiral Alcohols

To contextualize the significance of the determined specific optical rotation for (S)-(4-bromophenyl)(cyclopropyl)methanol, it is valuable to compare it with structurally similar chiral alcohols.

CompoundStructureSpecific Optical Rotation [α]Tλ (c, Solvent)
(S)-(4-bromophenyl)(cyclopropyl)methanolStructure of (4-bromophenyl)(cyclopropyl)methanolTo be experimentally determined
(2S,3S)-(+)-(3-phenylcyclopropyl)methanolStructure of (2S,3S)-(+)-(3-phenylcyclopropyl)methanol+82° (c 1.74, EtOH)[7]
(R)-(-)-1-PhenylethanolStructure of (R)-(-)-1-Phenylethanol-42.5° (neat)
(S)-(+)-1-PhenylethanolStructure of (S)-(+)-1-Phenylethanol+42.5° (neat)

Note: Data for 1-phenylethanol is provided as a common reference standard.

The comparison with (2S,3S)-(+)-(3-phenylcyclopropyl)methanol is particularly insightful. The replacement of the phenyl group with a 4-bromophenyl group in our target molecule is expected to alter the specific rotation due to changes in electronic properties and polarizability, but the sign of rotation may or may not be the same.

The Link Between Specific Rotation and Enantiomeric Excess

For a mixture of enantiomers, the observed specific rotation is directly proportional to the enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral sample.[4]

G cluster_ee Enantiomeric Composition cluster_sr Observed Specific Rotation ee100 100% ee (Enantiopure) sr_max Maximum Specific Rotation ([α]max) ee100->sr_max Proportional to ee50 50% ee sr_half 50% of [α]max ee50->sr_half Proportional to ee0 0% ee (Racemic Mixture) sr_zero ee0->sr_zero Results in

Caption: Relationship between enantiomeric excess and specific rotation.

The enantiomeric excess can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) × 100

Where:

  • [α]observed is the specific rotation of the mixture.

  • [α]max is the specific rotation of the pure enantiomer.

This relationship is fundamental in quality control, allowing for the determination of the enantiomeric purity of a sample by a relatively simple polarimetry measurement, provided that the specific rotation of the pure enantiomer is known.[3]

Conclusion

The determination of the specific optical rotation is a critical analytical step in the development and characterization of chiral molecules like (S)-(4-bromophenyl)(cyclopropyl)methanol. By following a robust and self-validating experimental protocol, researchers can obtain reliable and reproducible data. Comparing this data with that of structurally similar compounds provides valuable context and a deeper understanding of the chiroptical properties. This guide provides the necessary framework for such an investigation, empowering scientists to confidently assess the enantiomeric purity and identity of their chiral compounds.

References

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57515373, ((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.3: Optical Activity. Retrieved from [Link]

  • Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • Organic Syntheses. (1997). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123566, (4-bromophenyl)(cyclopropyl)methanol. Retrieved from [Link]

  • Blaser, H. U., et al. (2005). Chiroptical Methods. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Leah4sci. (2017, November 21). Specific Rotation and Observed Rotation Calculations in Optical Activity [Video]. YouTube. Retrieved from [Link]

Sources

Determining Absolute Configuration of Cyclopropyl Carbinols: Mosher's Ester Analysis vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of methods for determining the absolute configuration of cyclopropyl carbinols, with a primary focus on Mosher's ester analysis. It is designed for researchers requiring high-confidence stereochemical assignment in drug development and natural product synthesis.

Executive Summary

For cyclopropyl carbinols—a privileged scaffold in modern drug discovery (e.g., Efavirenz, Pitavastatin)—determining absolute configuration is critical due to the unique electronic and steric properties of the cyclopropane ring.

While X-ray crystallography remains the "gold standard," it is often limited by the physical state of the sample (oils/amorphous solids). Mosher's Ester Analysis (NMR anisotropy) is the most practical and widely used solution-phase alternative. However, the magnetic anisotropy of the cyclopropane ring itself can occasionally complicate data interpretation.

Verdict: Mosher’s method is highly reliable for cyclopropyl carbinols provided that the analysis relies on the aggregate


 signs of the entire substituent chain, not just the protons immediately adjacent to the cyclopropane ring. For ambiguous cases, Vibrational Circular Dichroism (VCD)  or the use of MPA (Methoxyphenylacetic acid)  esters are recommended as validation tools.

Part 1: The Challenge of Cyclopropyl Carbinols

Cyclopropyl carbinols present a unique stereochemical challenge compared to standard aliphatic alcohols:

  • Magnetic Anisotropy: The cyclopropane ring possesses its own magnetic anisotropy (shielding above/below the ring plane, deshielding in the plane). This can superimpose onto the shielding effect of the Mosher reagent’s phenyl ring, potentially reducing the magnitude of

    
     values.
    
  • Conformational Flexibility: The bond between the carbinol carbon and the cyclopropane ring allows for rotation, but the "bisected" conformation is often preferred electronically to maximize orbital overlap between the Walsh orbitals of the ring and the oxygen lone pairs. This can restrict the rotamer population, which is actually beneficial for Mosher's analysis, as it locks the conformation.

  • Steric Bulk: Sterically, a cyclopropyl group behaves similarly to an isopropyl group.[1] It is large enough to direct the preferred conformation of the Mosher ester but not so large (like tert-butyl) that it completely disrupts the standard Mosher model.

Part 2: Methodology Deep Dive – Mosher's Ester Analysis

The Mechanism (The Dale-Mosher Model)

The method relies on the formation of diastereomeric esters using chiral derivatizing agents (CDAs), typically


- and 

-

-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).
  • The Conformation: In solution, the ester adopts a preferred conformation where the carbinyl proton (

    
    ), the ester carbonyl (
    
    
    
    ), and the trifluoromethyl group (
    
    
    ) are synperiplanar .
  • The Shielding Effect: The phenyl group of the MTPA moiety exerts a diamagnetic shielding effect on the protons residing on its side of the plane.

  • The Metric: We calculate the difference in chemical shift (

    
    ) between the 
    
    
    
    -MTPA ester and the
    
    
    -MTPA ester:
    
    
    [2][3][4][5]
Experimental Protocol for Cyclopropyl Carbinols

Reagents:

  • Substrate: Chiral cyclopropyl carbinol (

    
    ).
    
  • Reagents:

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl (acid chlorides are preferred over acids for steric reasons).
  • Solvent: Pyridine-

    
     (allows in-situ reaction) or dry 
    
    
    
    with pyridine/DMAP.

Step-by-Step Workflow:

  • Derivatization:

    • Sample A: React alcohol with

      
      -(-)-MTPA-Cl 
      
      
      
      yields (S)-Mosher Ester .
    • Sample B: React alcohol with

      
      -(+)-MTPA-Cl 
      
      
      
      yields (R)-Mosher Ester .
    • Note: The Cahn-Ingold-Prelog (CIP) priority changes from acid chloride to ester, reversing the descriptor.

      
      -chloride gives 
      
      
      
      -ester.[4][6]
  • NMR Acquisition:

    • Acquire

      
       NMR (minimum 500 MHz recommended) for both esters in 
      
      
      
      or
      
      
      .
    • Assign all protons explicitly using COSY/HSQC if necessary.

  • Data Analysis:

    • Tabulate chemical shifts (

      
      ) for protons on both sides of the chiral center (
      
      
      
      and
      
      
      ).
    • Calculate

      
       for each proton.[2]
      
    • Validation: Ensure that protons on one side of the carbinol have consistently positive signs, and protons on the other side have consistently negative signs.[4]

The "Cyclopropyl Factor" in Analysis

When analyzing the data, treat the cyclopropyl group as substituent


 or 

.
  • Observation: Cyclopropyl protons often show smaller

    
     magnitudes (
    
    
    
    ) compared to alkyl chains due to the ring's intrinsic ring current opposing the phenyl shielding.
  • Correction: Do not rely solely on the

    
     of the cyclopropyl methine (
    
    
    
    ). Look at the cis and trans methylene protons of the ring. If the signs are inconsistent (e.g.,
    
    
    mixture on the cyclopropyl group), the method is inconclusive. However, in >95% of cases, the signs will be uniform.

Part 3: Visualization of the Mosher Model

The following diagram illustrates the stereochemical correlation model used to assign the configuration based on NMR data.

MosherModel cluster_model Dale-Mosher Conformational Model cluster_logic Logic Flow Center Carbinol Carbon Oxy O-C(O)-MTPA Center->Oxy H_alpha H (Carbinyl) Center->H_alpha L1 Substituent L1 (e.g., Cyclopropyl) Center->L1 L2 Substituent L2 (e.g., Alkyl Chain) Center->L2 Calc Calculate Δδ(SR) = δ(S) - δ(R) Result_Pos Δδ > 0 (Shielded in R-ester) Calc->Result_Pos Right Side (L2) Result_Neg Δδ < 0 (Shielded in S-ester) Calc->Result_Neg Left Side (L1) Assign Assign Configuration Result_Pos->Assign Result_Neg->Assign

Caption: The Dale-Mosher model assumes a synperiplanar arrangement of the carbinyl proton and the ester carbonyl. The phenyl group of the MTPA reagent shields substituents on its side of the plane.

Part 4: Comparative Analysis of Methods

The following table compares Mosher's method against primary alternatives for cyclopropyl carbinols.

FeatureMosher's Ester Analysis (MTPA)X-Ray CrystallographyVibrational Circular Dichroism (VCD)Modified Mosher (MPA)
Primary Requirement Chiral Derivatizing Agent (MTPA-Cl)Single CrystalIR Spectrometer + DFT CalculationsMPA Reagent
Sample State Solution (CDCl3)Solid (Crystal)SolutionSolution
Sample Amount 5–10 mg1–5 mg (recoverable)5–10 mg (recoverable)5–10 mg
Time to Result 24–48 hoursDays to Weeks24–48 hours24–48 hours
Reliability (Cyclopropyl) High (Watch for small

)
Absolute High (Good for rigid rings)Very High (Larger

)
Cost LowHighMediumLow
Major Limitation Fails if sterically locked or no protons nearbyNeeds crystal; anomalous scattering issuesRequires heavy computationLess stable esters
When to use Alternatives?
  • Use MPA (Methoxyphenylacetic acid): If the MTPA analysis yields

    
     values near zero (common with sterically crowded cyclopropyl groups), use MPA. MPA esters often exhibit 
    
    
    
    values 2–3x larger than MTPA esters due to a stronger conformational lock.
  • Use VCD: If the molecule cannot be derivatized (e.g., tertiary alcohol or unstable under basic conditions) or if you want to avoid chemical modification.

Part 5: References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][3][7][8][9] Nature Protocols, 2(10), 2451–2458.[2][7] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][4][5][7][9][10] Chemical Reviews, 104(1), 17–118. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Allen, D., et al. (1984). Cyclopropylketenes: preparation and nucleophilic additions. Canadian Journal of Chemistry, 62(4). (Discusses steric parameters of cyclopropyl groups). Link

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism. Chirality, 15, 743–758. Link

Sources

A Researcher's Guide to Qualifying a Reference Standard for (S)-(4-bromophenyl)(cyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. (S)-(4-bromophenyl)(cyclopropyl)methanol is a key chiral intermediate in the synthesis of various pharmacologically active molecules. Its stereochemical purity is critical, as different enantiomers can exhibit varied biological activities and toxicities. This guide provides a comprehensive framework for qualifying a reference standard for (S)-(4-bromophenyl)(cyclopropyl)methanol, enabling you to objectively assess its purity and compare it against other sources or in-house benchmarks.

The Imperative of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which all other samples are measured.[1] Its assumed purity directly influences the accuracy of assays for active pharmaceutical ingredients (APIs), impurities, and degradation products.[2] For a chiral molecule like (S)-(4-bromophenyl)(cyclopropyl)methanol, purity assessment is a two-fold challenge: determining the chemical purity (the percentage of the desired molecule) and the enantiomeric purity (the excess of the (S)-enantiomer over its (R)-counterpart).

This guide will walk through a multi-pronged analytical approach to confidently establish the purity of a candidate reference standard. We will focus on the two pillars of purity assessment for this molecule: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity value.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is driven by the specific question being asked. For (S)-(4-bromophenyl)(cyclopropyl)methanol, a comprehensive purity assessment requires orthogonal methods that provide complementary information.

Analytical Technique Principle of Analysis Primary Purity Parameter Measured Strengths Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[3]Enantiomeric Purity (Enantiomeric Excess, e.e.)High resolution of enantiomers, excellent precision and accuracy for quantifying the minor enantiomer.[4][5]Requires a specific chiral column and method development; does not provide a direct measure of overall chemical purity.
Quantitative ¹H NMR (qNMR) The integral of a specific proton signal is directly proportional to the number of nuclei, allowing for concentration determination against a certified internal standard.[6][7]Chemical Purity (Assay)Provides an absolute purity value without the need for a reference standard of the same compound; can detect and quantify a wide range of impurities.[8]Lower sensitivity compared to chromatographic methods for trace impurities; peak overlap can complicate quantification.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Chemical and Enantiomeric Purity (with chiral column)High efficiency for volatile impurities (e.g., residual solvents).The analyte may require derivatization to increase volatility.[9]
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Identity Confirmation, Impurity IdentificationHigh sensitivity and specificity for identifying known and unknown impurities.Not inherently quantitative without appropriate calibration.

Experimental Protocols for Qualification

A self-validating system for reference standard qualification involves using orthogonal methods to confirm the purity value. Here, we detail the workflows for Chiral HPLC and qNMR.

Workflow for Purity Assessment

The following diagram illustrates the logical flow for qualifying a reference standard for (S)-(4-bromophenyl)(cyclopropyl)methanol.

G cluster_0 Reference Standard Qualification cluster_1 Enantiomeric Purity cluster_2 Chemical Purity cluster_3 Impurity Profiling start Candidate Material for (S)-(4-bromophenyl)(cyclopropyl)methanol chiral_hplc Chiral HPLC Analysis start->chiral_hplc qnmr Quantitative ¹H NMR (qNMR) with certified internal standard start->qnmr gc_ms GC-MS for Volatile Impurities start->gc_ms lc_ms LC-MS for Non-volatile Impurities start->lc_ms calc_ee Calculate Enantiomeric Excess (e.e.) chiral_hplc->calc_ee Peak areas of (S) and (R) enantiomers decision Purity and e.e. meet specifications? calc_ee->decision calc_purity Calculate Absolute Purity (w/w %) qnmr->calc_purity Signal integrals, masses, and MWs calc_purity->decision gc_ms->decision lc_ms->decision qualified Qualified Reference Standard decision->qualified Yes not_qualified Not Qualified decision->not_qualified No G start (4-bromophenyl)(cyclopropyl)methanone (Starting Material) product (S)-(4-bromophenyl)(cyclopropyl)methanol (Product) start->product Asymmetric Reduction impurity1 Unreacted Starting Material start->impurity1 Potential Carryover reagent Reducing Agent (e.g., NaBH₄) impurity2 Over-reduction Products product->impurity2 Potential Side Reaction

Caption: Simplified synthetic route and potential impurities.

Potential impurities to consider during analysis include:

  • Unreacted Starting Material: (4-bromophenyl)(cyclopropyl)methanone.

  • Process-Related Impurities: Reagents or by-products from the reduction step.

  • Enantiomeric Impurity: The (R)-enantiomer.

Conclusion: Establishing a Defensible Standard

By employing a combination of high-resolution chiral HPLC and absolute qNMR, researchers can establish a robust and defensible purity value for a reference standard of (S)-(4-bromophenyl)(cyclopropyl)methanol. This multi-faceted approach ensures both the chemical and stereochemical integrity of the standard. When comparing different batches or suppliers, this comprehensive qualification process provides the necessary experimental data to make an informed, objective decision, ultimately safeguarding the quality and reliability of your research and development efforts.

References

  • Quantitative NMR Spectroscopy. University of Oxford. Available at: [Link]

  • CAS 98480-31-0 | (1-(4-Bromophenyl)cyclopropyl)methanol | MFCD07374454. Hoffman Fine Chemicals. Available at: [Link]

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(10), 1241-1246. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Pauli Group, University of Illinois Chicago. Available at: [Link]

  • What is qNMR and why is it important?. Mestrelab Research. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(10), 1241-1246. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. PubMed. Available at: [Link]

  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses. Available at: [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • ((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol. PubChem. Available at: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available at: [Link]

  • 1-(4-BROMOPHENYL)-1-CYCLOPROPYLETHANOL. Global Substance Registration System. Available at: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. IVT Network. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate. Available at: [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(10), 1241-6. Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]

  • Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. Available at: [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.

Sources

Safety Operating Guide

(S)-(4-bromophenyl)(cyclopropyl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Halogenated Waste Stream Mandatory

Immediate Action Required: (S)-(4-bromophenyl)(cyclopropyl)methanol contains a bromine atom bonded to an aromatic ring. It must be disposed of as Halogenated Organic Waste. Under no circumstances should this compound be combined with non-halogenated solvents (e.g., acetone, ethanol) or disposed of down the drain.

Mixing this compound with non-halogenated waste streams will reclassify the entire volume as halogenated, exponentially increasing disposal costs and complicating incineration protocols.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the chemical identity and associated hazards to ensure compatibility with waste containers.[1]

Property Data
Chemical Name (S)-(4-bromophenyl)(cyclopropyl)methanol
CAS Number 98480-31-0 (General/Racemic) / 114095-64-6 (Specific Isomer)
Molecular Formula C₁₀H₁₁BrO
Molecular Weight 227.10 g/mol
Physical State Viscous oil or low-melting solid
Primary Hazard Irritant (Skin/Eye/Respiratory) ; Potential Organ Toxicity
Waste Class Halogenated Organic (RCRA Characteristic Waste if ignitable/toxic)

GHS Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[4][5]

Waste Segregation Logic

Effective disposal begins at the bench. The presence of the halogen (Bromine) dictates the downstream processing method (high-temperature incineration with acid gas scrubbing).

The Segregation Protocol:

  • Halogenated Stream: (S)-(4-bromophenyl)(cyclopropyl)methanol and any solvent used to dissolve it (e.g., Dichloromethane, Chloroform).

  • Non-Halogenated Stream: Do not add this compound to general organic waste (e.g., Acetone, Methanol waste) unless the entire container is relabeled as halogenated.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be bagged separately as "Solid Hazardous Waste" if heavily soiled.

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: (S)-(4-bromophenyl)(cyclopropyl)methanol StateCheck Is the waste Liquid or Solid? Start->StateCheck LiquidType Liquid: Is it dissolved in solvent? StateCheck->LiquidType Liquid/Solution SolidWaste DISPOSE IN: Solid Hazardous Waste (Double Bagged) StateCheck->SolidWaste Solid/Debris SolventCheck Is the solvent Halogenated? LiquidType->SolventCheck HalogenatedWaste DISPOSE IN: Halogenated Organic Waste (Red Can/Tag) SolventCheck->HalogenatedWaste Yes (e.g., DCM) SolventCheck->HalogenatedWaste No (e.g., MeOH) - *Contaminates Stream* Note CRITICAL: Even if dissolved in non-halogenated solvent, the presence of Br requires Halogenated classification. SolventCheck->Note

Figure 1: Decision logic for segregating brominated alcohol waste streams.

Step-by-Step Disposal Procedure

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.

Phase A: Preparation
  • PPE Required: Nitrile gloves (double-gloving recommended for halogenated organics), safety goggles, and lab coat.

  • Vessel Selection: Use a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass is preferred. Avoid metal containers if the waste is acidic.

  • Labeling: Attach a hazardous waste tag before adding waste.

    • Constituents: Write "(S)-(4-bromophenyl)(cyclopropyl)methanol" clearly. Do not use abbreviations or chemical formulas alone.

    • Hazard Check: Mark "Toxic" and "Irritant".

Phase B: Transfer & Accumulation
  • Fume Hood: Perform all transfers inside a functioning fume hood to capture volatile organic vapors.[6]

  • Funnel Use: Use a funnel with a lid or remove the funnel immediately after pouring to prevent evaporation (RCRA "Closed Container" rule).

  • Quenching (If applicable): If the compound is in a reaction mixture with reactive reagents (e.g., Grignard reagents, strong acids), quench the reaction first.

    • Note: The alcohol itself is stable. If pure, no quenching is needed.

  • Spill Prevention: Place the waste container in secondary containment (tray) during transfer.

Phase C: Final Disposal
  • Cap Tight: Ensure the cap is screwed on tightly.

  • Request Pickup: When the container is 90% full or within 6 months of the start date (depending on local institutional rules), submit a waste pickup request.

  • Manifesting: Classify as "Waste Flammable Liquid, Toxic, Halogenated" (if in solvent) or "Waste Toxic Solid, Organic, N.O.S." (if pure solid).

Emergency Procedures: Spill Management

In the event of a spill, immediate containment prevents environmental contamination and exposure.

Minor Spill (<100 mL):

  • Alert: Notify nearby personnel.

  • PPE: Don fresh gloves and goggles.

  • Absorb: Use an inert absorbent (vermiculite or spill pads). Do not use paper towels alone as they increase flammability risk if the solvent is volatile.

  • Collect: Scoop absorbed material into a sealable bag or jar.

  • Label: Tag as "Debris from Halogenated Spill."

Major Spill (>100 mL or outside hood):

  • Evacuate: Clear the area immediately.

  • Isolate: Close doors to the lab.

  • Contact: Call EHS (Environmental Health & Safety) or emergency services.

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<100mL) Inside Hood Assess->Minor Major Major (>100mL) Or Outside Hood Assess->Major ActionMinor 1. Don PPE 2. Absorb (Vermiculite) 3. Bag & Tag Minor->ActionMinor ActionMajor 1. Evacuate 2. Isolate Area 3. Call EHS Major->ActionMajor

Figure 2: Triage protocol for chemical spills involving brominated alcohols.

Regulatory Compliance (RCRA)

While (S)-(4-bromophenyl)(cyclopropyl)methanol is not explicitly P-listed or U-listed by specific name in 40 CFR 261.33, it is regulated under the "Characteristic" or "F-Listed" definitions depending on usage:

  • Characteristic Waste: If the waste exhibits toxicity (D004-D043) or ignitability (D001) due to solvents used.

  • Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride - F002), the entire mixture adopts the F-code.

  • Destruction Method: The required method is Incineration at a permitted facility equipped with scrubbers to neutralize hydrogen bromide (HBr) gas generated during combustion.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: ((1S,2S)-2-(4-bromophenyl)cyclopropyl)methanol.[7] Retrieved from [Link][7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.